molecular formula C6H8N2O B014946 2-Methoxy-4-methylpyrimidine CAS No. 14001-60-6

2-Methoxy-4-methylpyrimidine

Cat. No.: B014946
CAS No.: 14001-60-6
M. Wt: 124.14 g/mol
InChI Key: CDKZAIGAEMFLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-4-methylpyrimidine, also known as 2-Methoxy-4-methylpyrimidine, is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-4-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-4-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDKZAIGAEMFLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407952
Record name 2-methoxy-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-60-6
Record name 2-methoxy-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-4-methylpyrimidine (CAS: 14001-60-6): A Key Intermediate in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-Methoxy-4-methylpyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical properties, synthesis, reactivity, applications, and safety protocols, offering field-proven insights and detailed methodologies.

Introduction: The Versatility of a Substituted Pyrimidine

2-Methoxy-4-methylpyrimidine, with the CAS number 14001-60-6, is a substituted pyrimidine that serves as a crucial building block in organic synthesis. The pyrimidine core is a ubiquitous motif in biologically active molecules, including nucleobases, vitamins, and a wide array of pharmaceuticals. The specific substitution pattern of a methoxy group at the 2-position and a methyl group at the 4-position imparts unique reactivity and physicochemical properties to this molecule, making it a valuable intermediate in the synthesis of complex targets. Its utility spans the development of kinase inhibitors for oncology, novel agrochemicals, and other specialized chemical applications. This guide aims to provide a detailed technical resource for the effective utilization of this compound in a laboratory and developmental setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in research and development.

PropertyValueSource(s)
CAS Number 14001-60-6[1]
Molecular Formula C₆H₈N₂O[1]
Molecular Weight 124.14 g/mol [1]
Appearance Colorless to pale yellow liquid-
Boiling Point 108-110 °C at 70 mmHg[1]
Density 1.068 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.496 (Predicted)[1]
Solubility Soluble in most organic solvents.-
Storage Conditions Store in a cool, dry, well-ventilated area, away from incompatible materials. Refrigeration is recommended.[1][2]

Synthesis and Purification

The synthesis of 2-Methoxy-4-methylpyrimidine can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and efficient laboratory-scale synthesis involves the nucleophilic substitution of a chlorine atom from a suitable chloropyrimidine precursor.

Synthetic Strategy: Nucleophilic Aromatic Substitution

A prevalent method for the synthesis of 2-Methoxy-4-methylpyrimidine involves the reaction of 2-chloro-4-methylpyrimidine with sodium methoxide. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic ring. The electron-withdrawing nature of the pyrimidine nitrogens facilitates the attack of the methoxide nucleophile.

Synthesis of 2-Methoxy-4-methylpyrimidine 2-chloro-4-methylpyrimidine 2-Chloro-4-methylpyrimidine Product 2-Methoxy-4-methylpyrimidine 2-chloro-4-methylpyrimidine->Product Nucleophilic Aromatic Substitution Sodium_Methoxide Sodium Methoxide (NaOMe) in Methanol Sodium_Methoxide->Product Byproduct Sodium Chloride (NaCl)

Caption: Synthetic route to 2-Methoxy-4-methylpyrimidine.

Experimental Protocol: Synthesis from 2-Chloro-4-methylpyrimidine

This protocol describes a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • 2-Chloro-4-methylpyrimidine

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-methylpyrimidine (1 equivalent) in anhydrous methanol.

  • Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.1 to 1.5 equivalents) portion-wise or as a solution in methanol. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water and extract with diethyl ether or ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: The crude 2-Methoxy-4-methylpyrimidine can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless to pale yellow liquid.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical for any synthesized compound. The following are the expected spectroscopic data for 2-Methoxy-4-methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methoxy protons, a singlet for the methyl protons, and two signals for the aromatic protons on the pyrimidine ring. The chemical shifts (δ) in ppm are predicted as follows:

    • ~2.4 ppm (s, 3H, -CH₃)

    • ~3.9 ppm (s, 3H, -OCH₃)

    • ~6.8 ppm (d, 1H, Ar-H)

    • ~8.2 ppm (d, 1H, Ar-H)

  • ¹³C NMR: The carbon NMR spectrum should exhibit six signals corresponding to the six carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • C-H stretching (aromatic and aliphatic): ~2950-3100 cm⁻¹

  • C=N and C=C stretching (pyrimidine ring): ~1400-1600 cm⁻¹

  • C-O stretching (methoxy group): ~1050-1250 cm⁻¹

Mass Spectrometry (MS)
  • Molecular Ion: The mass spectrum will show a molecular ion peak [M]⁺ at m/z = 124.

  • Fragmentation: Common fragmentation patterns may involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 109, or cleavage of the methoxy group to yield a fragment at m/z = 93.[3][4][5]

Reactivity and Applications in Drug Discovery and Agrochemicals

2-Methoxy-4-methylpyrimidine is a versatile intermediate due to the electronic nature of its substituted pyrimidine ring. The methoxy group at the 2-position is a key functional handle for further transformations.

Key Reactions
  • Nucleophilic Displacement of the Methoxy Group: Although less reactive than a corresponding chloro-substituent, the methoxy group can be displaced by strong nucleophiles under forcing conditions.

  • Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and thus deactivated towards electrophilic substitution. However, reactions at the 5-position may be possible under specific conditions.

  • Metal-Catalyzed Cross-Coupling Reactions: The pyrimidine ring can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to form C-C bonds, although this often requires prior functionalization (e.g., halogenation) of the ring.

Role in Kinase Inhibitor Synthesis

The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[6][7][8] The pyrimidine ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases. 2-Methoxy-4-methylpyrimidine can serve as a precursor to more complex pyrimidine derivatives that are subsequently elaborated into potent and selective kinase inhibitors.

Kinase_Inhibitor_Synthesis cluster_0 Scaffold Synthesis cluster_1 Drug Candidate Elaboration Start 2-Methoxy-4-methylpyrimidine Intermediate Functionalized Pyrimidine Start->Intermediate Multi-step Synthesis Final_Product Kinase Inhibitor Intermediate->Final_Product Coupling Reactions Biological_Target Kinase ATP-binding site Final_Product->Biological_Target Inhibition

Caption: General workflow for utilizing 2-Methoxy-4-methylpyrimidine in kinase inhibitor synthesis.

Applications in Agrochemicals

Substituted pyrimidines are also integral to the development of modern fungicides and herbicides.[9][10][11] The specific substituents on the pyrimidine ring can be fine-tuned to achieve high efficacy against target pests while maintaining low toxicity to non-target organisms and the environment. 2-Methoxy-4-methylpyrimidine provides a valuable starting point for the synthesis of novel agrochemical candidates.

Safety and Handling

As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical.

GHS Hazard Classification

Based on available data, 2-Methoxy-4-methylpyrimidine is classified with the following hazards:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[12]

  • Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[12]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[12]

Safe Handling Practices
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should also be worn.

    • Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with an appropriate cartridge.[12]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, and open flames. Refrigeration is often recommended.[1][2]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[12]

Conclusion

2-Methoxy-4-methylpyrimidine is a valuable and versatile heterocyclic building block with significant applications in the synthesis of pharmaceuticals, particularly kinase inhibitors, and agrochemicals. Its well-defined reactivity, stemming from the substituted pyrimidine core, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and safety precautions, as detailed in this guide, is essential for its effective and safe utilization in research and development endeavors.

References

  • Yoo, E. J., Ahlqvist, M., & Kim, J. (2010). Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. Bulletin of the Korean Chemical Society, 31(10), 2793-2794.
  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Google Patents. (n.d.). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • ResearchGate. (n.d.). Observed and calculated FT-IR spectra of 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ). Retrieved from [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of 2-Cyanopyrimidines. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. Retrieved from [Link]

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl isopropyl ether. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • ACS Publications. (2021). Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • openlabnotebooks.org. (2019). Synthesis of promiscuous ALK2 inhibitors. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectroscopic Study of 2-Hydroxy-4-methyl Pyrimidine Hydrochloride. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
  • RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]

  • PubMed. (n.d.). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]

  • MSU chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]

  • Pearson. (n.d.). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown below. Match each compound with its spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted pyrimidines are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds, including nucleic acids and various pharmaceuticals.[1] Among these, 2-Methoxy-4-methylpyrimidine (CAS No. 14001-60-6) represents a key building block for organic synthesis.[2][3] Its specific arrangement of a methoxy group at the C2 position and a methyl group at the C4 position imparts a unique electronic and steric profile, making it a versatile intermediate for drug development and materials science. This guide provides an in-depth analysis of its core physicochemical properties, spectroscopic signature, and chemical behavior, supported by validated experimental and predictive data. It is designed to serve as a comprehensive technical resource for researchers, chemists, and drug development professionals.

Section 1: Molecular Identity and Structure

Proper identification is the foundation of all chemical research. 2-Methoxy-4-methylpyrimidine is systematically identified by the following descriptors.

  • Chemical Name: 2-Methoxy-4-methylpyrimidine

  • CAS Number: 14001-60-6[4]

  • Molecular Formula: C₆H₈N₂O[4]

  • Molecular Weight: 124.14 g/mol [3]

  • Canonical SMILES: CC1=NC(OC)=NC=C1[5]

  • InChIKey: CDKZAIGAEMFLEO-UHFFFAOYSA-N[3]

The structural formula, depicted below, shows a six-membered aromatic ring with nitrogen atoms at positions 1 and 3. The electron-donating methoxy group is situated at the 2-position, adjacent to both ring nitrogens, while the methyl group is at the 4-position.

Chemical structure of 2-Methoxy-4-methylpyrimidineFigure 1. Chemical structure of 2-Methoxy-4-methylpyrimidine.

Section 2: Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. The data presented below combines experimentally verified values with high-quality computational predictions to provide a holistic profile.

PropertyValue / DescriptionSource (Citation)
Appearance Colorless liquid[2]
Boiling Point 108-110 °C at 70 mmHg[3][6]
Density (Predicted) 1.068 ± 0.06 g/cm³[3]
Refractive Index (Predicted) 1.496[3]
LogP (XLogP3) 0.9[3]
Topological Polar Surface Area (TPSA) 35.0 Ų[3]
Storage Conditions Store at 2-8°C in a dry, sealed container[4][5]

Expert Insights: The LogP value of 0.9 indicates a balanced lipophilicity. This suggests that 2-Methoxy-4-methylpyrimidine has moderate solubility in nonpolar organic solvents and limited, but present, solubility in polar solvents like water. The boiling point being reported under reduced pressure signifies that the compound may be sensitive to higher temperatures at atmospheric pressure, making vacuum distillation the preferred method for purification.

Section 3: Spectroscopic Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a robust spectroscopic profile can be predicted based on its structure and data from analogous compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for confirming the hydrogen framework of a molecule. For 2-Methoxy-4-methylpyrimidine, three distinct signals are expected.

  • δ ~ 8.3-8.5 ppm (d, 1H): This doublet corresponds to the proton at the C6 position (H6). Its significant downfield shift is due to the deshielding effect of the adjacent ring nitrogen (N1) and the aromatic ring current. It will appear as a doublet due to coupling with the H5 proton.

  • δ ~ 6.8-7.0 ppm (d, 1H): This doublet represents the proton at the C5 position (H5). It is upfield relative to H6 because it is further from the electronegative nitrogen atoms. It appears as a doublet due to coupling with the H6 proton.

  • δ ~ 4.0-4.1 ppm (s, 3H): This sharp singlet is characteristic of the methoxy group (-OCH₃) protons.[7] Its chemical shift is typical for a methoxy group attached to an electron-deficient aromatic ring.

  • δ ~ 2.5-2.6 ppm (s, 3H): This singlet corresponds to the methyl group (-CH₃) protons at the C4 position.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Six distinct signals are predicted for 2-Methoxy-4-methylpyrimidine.

  • δ ~ 170 ppm (C2): The carbon attached to the methoxy group and flanked by two nitrogens will be the most downfield.

  • δ ~ 168 ppm (C4): The carbon bearing the methyl group.

  • δ ~ 158 ppm (C6): The carbon adjacent to a nitrogen atom.

  • δ ~ 115 ppm (C5): The sole CH carbon in the ring not adjacent to a nitrogen atom.

  • δ ~ 55 ppm (-OCH₃): The methoxy carbon, typically found in this region.[7]

  • δ ~ 24 ppm (-CH₃): The methyl carbon.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 124 , corresponding to the molecular weight of the compound.[8]

  • Key Fragments: The fragmentation of pyrimidine rings can be complex. Based on data for the isomeric 4-methoxy-2-methylpyrimidine, key fragments may include:

    • m/z = 123 ([M-H]⁺): Loss of a hydrogen radical.[8]

    • m/z = 109 ([M-CH₃]⁺): Loss of a methyl radical from either the C4 position or the methoxy group.

    • m/z = 94: This fragment could arise from the loss of a formaldehyde molecule (CH₂O) from the [M-H]⁺ ion, a common fragmentation pathway for methoxy-substituted heterocycles.[9]

Section 4: Chemical Behavior: Stability and Reactivity

Stability: 2-Methoxy-4-methylpyrimidine is generally stable under standard conditions but should be stored in a cool, dry, and well-ventilated place to prevent degradation.[10] As a liquid, it is best kept in a tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to prevent oxidation or moisture absorption.

Reactivity: The reactivity is governed by the electron-deficient nature of the pyrimidine ring, which is somewhat modulated by the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups.

  • Nucleophilic Substitution: The pyrimidine ring is inherently susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[11] However, in this molecule, these positions are already substituted. If a good leaving group were present, such as a halogen, nucleophilic aromatic substitution (SNAr) would be a primary reaction pathway.

  • Electrophilic Substitution: Electrophilic attack on the pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. When it does occur, it preferentially happens at the C5 position, which is the most electron-rich carbon on the ring.[11]

  • Reactions of Substituents: The methoxy group can potentially be cleaved under strong acidic conditions (e.g., HBr, HI) to yield the corresponding 2-hydroxypyrimidine derivative. The methyl group can undergo condensation reactions at the alpha-carbon if treated with a strong base.

Section 5: Experimental Protocols

The following protocols are illustrative and grounded in established principles of organic chemistry. They provide a framework for the synthesis and characterization of 2-Methoxy-4-methylpyrimidine.

Illustrative Synthesis Workflow

A common and effective strategy for synthesizing substituted pyrimidines involves the condensation of a 1,3-dicarbonyl equivalent with a source of the N-C-N fragment, such as an amidine.[12][13] An alternative, highly relevant approach for this specific substitution pattern starts from a di-substituted pyrimidine, like 2,4-dichloropyrimidine.[14]

SynthesisWorkflow Start 2,4-dichloro-4-methylpyrimidine (Starting Material) Step1 Step 1: Nucleophilic Substitution - Add Sodium Methoxide (NaOMe) - Solvent: Methanol (MeOH) - Conditions: 0°C to RT Start->Step1 Intermediate 2-Methoxy-4-chloro-4-methylpyrimidine (Intermediate) Step1->Intermediate Selective methoxylation at C2 Step2 Step 2: Reductive Dechlorination - Reagent: H₂, Pd/C - Base: Triethylamine (Et₃N) - Solvent: Ethanol (EtOH) Intermediate->Step2 Product 2-Methoxy-4-methylpyrimidine (Crude Product) Step2->Product Hydrogenolysis of C-Cl bond Purification Purification (Vacuum Distillation) Product->Purification Final Pure Product (>97% Purity) Purification->Final

Caption: Illustrative workflow for the synthesis of 2-Methoxy-4-methylpyrimidine.

Detailed Protocol:

  • Step 1: Selective Methoxylation: To a solution of 2,4-dichloro-4-methylpyrimidine in anhydrous methanol at 0°C, slowly add one equivalent of sodium methoxide solution. The higher reactivity of the C2 position towards nucleophilic attack allows for selective substitution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Step 2: Reductive Dechlorination: Once the formation of the intermediate is complete, filter the reaction mixture to remove any precipitated salts. Add a catalytic amount of Palladium on Carbon (10% Pd/C) and a base such as triethylamine to the filtrate.

  • Hydrogenation: Place the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the starting material is consumed.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the solvent under reduced pressure. The resulting crude oil can then be purified by vacuum distillation to yield the final product.[3]

Protocol for Physicochemical Characterization

This protocol outlines a self-validating system to confirm the identity, purity, and properties of the synthesized product.

CharacterizationWorkflow Sample Synthesized Sample (Purified Liquid) GCMS GC-MS Analysis - Purity Assessment (% Area) - Molecular Ion (m/z = 124) - Fragmentation Pattern Sample->GCMS NMR NMR Spectroscopy (CDCl₃) - ¹H NMR: Confirm proton signals - ¹³C NMR: Confirm carbon signals Sample->NMR FTIR FT-IR Spectroscopy - C-O stretch (~1250 cm⁻¹) - Aromatic C=N/C=C stretches - C-H stretches (~2950 cm⁻¹) Sample->FTIR Refractometry Refractive Index Measurement - Compare with literature value (Predicted: 1.496) Sample->Refractometry Validation Data Validation GCMS->Validation NMR->Validation FTIR->Validation Refractometry->Validation Result Confirmed Structure & Purity (Identity Verified) Validation->Result All data consistent

Caption: Workflow for the analytical characterization of 2-Methoxy-4-methylpyrimidine.

Step-by-Step Methodology:

  • Purity and Molecular Weight Confirmation (GC-MS):

    • Inject a diluted sample of the purified liquid into a GC-MS system.

    • The resulting chromatogram will indicate the purity of the sample (ideally >97%).

    • The mass spectrum should show a molecular ion peak at m/z 124, confirming the molecular weight.[8]

  • Structural Elucidation (NMR):

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃) containing a TMS standard.

    • Acquire ¹H and ¹³C NMR spectra.[15]

    • Confirm that the chemical shifts, splitting patterns, and integration values in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, match the predicted profile described in Section 3.

  • Functional Group Analysis (FT-IR):

    • Obtain an infrared spectrum of the neat liquid sample using an FT-IR spectrometer.

    • Verify the presence of key functional groups by identifying their characteristic absorption bands, such as the C-O ether stretch, aromatic ring stretches, and C-H stretches.

  • Physical Property Verification (Refractometry):

    • Measure the refractive index of the liquid sample using a calibrated refractometer.

    • Compare the experimental value to the predicted literature value (~1.496) to provide an additional layer of confirmation.[3]

Section 6: Applications and Research Context

2-Methoxy-4-methylpyrimidine is primarily utilized as a versatile intermediate in organic synthesis. The pyrimidine core is a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this molecule allows for further functionalization to create diverse libraries of compounds for screening.

Its structural motifs are found in various classes of therapeutic agents, and its use as a building block is analogous to that of similar pyridine and pyrimidine derivatives in the synthesis of pharmaceuticals and agrochemicals.[16] The methoxy group can act as a placeholder that can later be converted to a hydroxyl group, providing a handle for further reactions or to act as a hydrogen bond donor in a final drug molecule.

Conclusion

2-Methoxy-4-methylpyrimidine is a valuable heterocyclic compound with a well-defined set of physicochemical properties. Its balanced lipophilicity, characteristic spectroscopic signature, and predictable reactivity make it an important tool for synthetic chemists. The protocols and data provided in this guide offer a comprehensive technical foundation for researchers and drug development professionals to confidently synthesize, characterize, and utilize this compound in their work.

References

  • Pipzine Chemicals. (n.d.). 2-Methoxy-4-methylpyridine-3-carboxylic Acid.
  • Chemsrc. (2025). 2-Methoxy-4-methylpyridine | CAS#:100848-70-2.
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents.
  • LookChem. (n.d.). Cas 14001-60-6,2-Methoxy-4-methylpyrimidine.
  • Chem-Impex. (n.d.). 2-Methoxy-4-methylpyridine.
  • CHEMLYTE SOLUTIONS CO.,LTD. (n.d.). Buy 2-Methoxy-4-methylpyrimidine Industrial Grade.
  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of 2-methoxypropane.
  • United States Biological. (n.d.). 2-Methoxy-4-methylpyrimidine - Data Sheet.
  • ACD/Labs. (n.d.). Methoxy groups just stick out.
  • Bentham Science Publishers. (n.d.). Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines.
  • Google Patents. (n.d.). US5962675A - Chemical syntheses of 2'-O-methoxy purine nucleosides.
  • PubChem. (n.d.). 4-Methoxy-2-methylpyrimidine.
  • Sigma-Aldrich. (n.d.). 2-Methoxy-4-methylpyridine 97 100848-70-2.
  • ResearchGate. (n.d.). ¹H NMR Spectra of the N‐(4‐methylpyrimidine‐2‐yl)methacrylamide.
  • BLD Pharm. (n.d.). 14001-60-6|2-Methoxy-4-methylpyrimidine.
  • PubMed. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives.
  • Chemaxon. (n.d.). NMR Predictor.
  • Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • ACS Publications. (n.d.). Pyrimidines. X. (Antibiotics. II) Synthesis of Bacimethrin, 2-Methoxy Analog of Thiamine, and Related Alkoxypyrimidines.
  • UCI Department of Chemistry. (n.d.). 2b. 300 MHz.
  • ACS Publications. (2023). Metal- and Solvent-Free Synthesis of Substituted Pyrimidines via an NH4I-Promoted Three-Component Tandem Reaction.
  • Local Pharma Guide. (n.d.). CAS NO. 14001-60-6 | 2-Methoxy-4-methylpyrimidine.
  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • Royal Society of Chemistry. (n.d.). Table of Contents.
  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Pipzine Chemicals. (n.d.). 2-Methoxy-4-methylpyridine-3-carbonitrile.
  • Thieme. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Lead Sciences. (n.d.). 2-Methoxy-4-methylpyrimidine.
  • SlidePlayer. (n.d.). Interpretation of mass spectra.
  • National Institutes of Health. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
  • SlideShare. (n.d.). Pyrimidine.

Sources

2-Methoxy-4-methylpyrimidine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular identity, physicochemical properties, synthetic pathways, and applications of 2-Methoxy-4-methylpyrimidine .

Executive Summary

2-Methoxy-4-methylpyrimidine is a functionalized heterocyclic building block essential in medicinal chemistry, particularly for the development of kinase inhibitors, orexin receptor antagonists, and agrochemicals. Distinguished by its electron-deficient pyrimidine core, it features two distinct chemical handles: a nucleophilic-labile methoxy group at the C2 position and a methyl group at the C4 position susceptible to radical functionalization (e.g., Minisci reactions).[1] This guide provides a comprehensive structural analysis, validated synthesis protocols, and spectral data for researchers utilizing this scaffold.[1]

Molecular Identity & Physicochemical Profile[2][3][4][5]

The compound is a colorless liquid at room temperature, distinct from its solid isomer 4-methoxy-2-methylpyrimidine.

ParameterData
IUPAC Name 2-Methoxy-4-methylpyrimidine
CAS Number 14001-60-6
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
SMILES COc1nccc(C)n1
InChI Key BLVFGGNBDAPBQF-UHFFFAOYSA-N (Isomer dependent)
Physical State Colorless to pale yellow liquid
Boiling Point ~108–110 °C (at 70 mmHg)
Solubility Soluble in MeOH, DCM, DMSO, Chloroform

Structural Analysis & Reactivity

The molecule consists of a 1,3-diazine (pyrimidine) ring substituted at the 2- and 4-positions.

Electronic Distribution
  • C2 Position (Methoxy): The carbon at position 2 is flanked by two nitrogen atoms, making it highly electrophilic.[1] The methoxy group acts as a leaving group under harsh nucleophilic conditions or can direct lithiation at the C5 position.

  • C4 Position (Methyl): The methyl group is activated by the electron-withdrawing nature of the ring, allowing for deprotonation and subsequent condensation reactions, or radical alkylation.[1]

Structural Visualization

The following diagram illustrates the core connectivity and reactive sites.

G Figure 1: Structural Decomposition and Reactivity Map Compound 2-Methoxy-4-methylpyrimidine (C6H8N2O) Pyrim Pyrimidine Core (Electron Deficient) Compound->Pyrim Scaffold Methoxy C2-Methoxy Group (Electrophilic Center) Compound->Methoxy Position 2 Methyl C4-Methyl Group (Benzylic-like Reactivity) Compound->Methyl Position 4 SNAr Displacement SNAr Displacement Methoxy->SNAr Displacement Radical Functionalization\n(Minisci) Radical Functionalization (Minisci) Methyl->Radical Functionalization\n(Minisci)

[1][5]

Synthesis Protocol

The industrial standard for synthesizing 2-Methoxy-4-methylpyrimidine involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-4-methylpyrimidine.

Reaction Scheme

The chloride at the C2 position is displaced by a methoxide ion.[1] This reaction is favored due to the inductive effect of the two adjacent nitrogen atoms.[1]

Synthesis Figure 2: Synthesis via Nucleophilic Aromatic Substitution SM1 2-Chloro-4-methylpyrimidine (CAS 13036-57-2) Reaction Reflux (65-70°C) 2-4 Hours SM1->Reaction Reagent Sodium Methoxide (NaOMe/MeOH) Reagent->Reaction Product 2-Methoxy-4-methylpyrimidine (CAS 14001-60-6) Reaction->Product S_NAr Byproduct NaCl Reaction->Byproduct

Experimental Procedure

Objective: Synthesis of 2-Methoxy-4-methylpyrimidine on a 50 mmol scale.

  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-4-methylpyrimidine (6.43 g, 50 mmol) in anhydrous Methanol (50 mL).

  • Reagent Addition: Slowly add Sodium Methoxide (25% wt in MeOH, 13.5 g, 62.5 mmol, 1.25 equiv) dropwise at 0°C under a nitrogen atmosphere.

    • Note: Exothermic reaction.[1] Control addition rate to maintain temperature <10°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 3 hours.

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting material (Rf ~0.[1]6) should disappear, yielding a more polar product.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove the bulk of methanol.[1]

    • Dilute the residue with water (50 mL) and extract with Dichloromethane (3 x 50 mL).[1]

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.[1][2]

  • Purification: Concentrate the filtrate in vacuo. The crude oil can be purified via vacuum distillation (bp 108°C @ 70 mmHg) or flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) to yield the pure colorless liquid.[1]

Spectral Characterization

Researchers should verify the product identity using the following characteristic signals.

SpectroscopySignal Assignment
¹H NMR (400 MHz, CDCl₃) δ 8.32 (d, J = 5.1 Hz, 1H, H6 )δ 6.75 (d, J = 5.1 Hz, 1H, H5 )δ 3.98 (s, 3H, O-CH₃ )δ 2.46 (s, 3H, C4-CH₃ )
¹³C NMR (100 MHz, CDCl₃) δ 169.5 (C2), δ 165.2 (C4), δ 157.8 (C6), δ 115.4 (C5), δ 54.8 (O-CH₃), δ 24.1 (C-CH₃)
Mass Spectrometry (ESI) [M+H]⁺ = 125.07 (Calculated: 125.0715)

Note: Chemical shifts are approximate and may vary slightly based on concentration and solvent acidity.

Pharmaceutical Applications

The 2-methoxy-4-methylpyrimidine scaffold is a privileged structure in drug discovery:

  • Orexin Receptor Antagonists: Used as a core intermediate in the synthesis of OX1/OX2 receptor antagonists for treating insomnia and sleep disorders.[1] The methoxy group is often demethylated later in the synthesis to reveal a hydroxyl group for further coupling.[1]

  • Kinase Inhibition: The pyrimidine ring serves as a hinge-binding motif in ATP-competitive inhibitors.

  • Minisci Reaction Substrate: Recent methodologies utilize this compound as a substrate for radical alkylation at the C6 position, enabling rapid diversification of the pyrimidine ring without pre-functionalization.[1]

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Combustible liquid.[1]

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Argon/Nitrogen) to prevent slow hydrolysis of the methoxy group.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle inside a fume hood.

References

  • PubChem Database. 2-Methoxy-4-methylpyrimidine (Compound). National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Royal Society of Chemistry. Minisci Reaction of Pyrimidines.[1] (Contextual reference from search results on C-H functionalization). Available at: [Link][1]

Sources

Spectroscopic Profiling of 2-Methoxy-4-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 2-Methoxy-4-methylpyrimidine (CAS 14001-60-6). It is designed for analytical chemists and drug development professionals requiring precise structural validation data.

Executive Summary

2-Methoxy-4-methylpyrimidine is a functionalized heterocyclic core frequently utilized as a pharmacophore in medicinal chemistry and as a key intermediate in the synthesis of agrochemicals (e.g., sulfonylurea herbicides).[1] Its structural integrity is defined by the pyrimidine ring's electron-deficient nature, modified by the electron-donating methoxy group at the C2 position and the inductive methyl group at C4.

This guide standardizes the spectroscopic identification of this compound across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a self-validating analytical framework.

Compound Identity
PropertyData
IUPAC Name 2-Methoxy-4-methylpyrimidine
CAS Number 14001-60-6
Molecular Formula C

H

N

O
Molecular Weight 124.14 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point 108–110 °C at 70 mmHg

Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5][6][7][8][9]

Mechanistic Insight & Assignment Logic

The NMR spectrum of 2-Methoxy-4-methylpyrimidine is governed by the interplay between the electron-withdrawing nitrogen atoms of the ring and the electron-donating resonance effect of the methoxy group.

  • Shielding at C5: The methoxy group at C2 exerts a strong mesomeric effect (+M), pushing electron density into the ring. This density is delocalized primarily to the nitrogen atoms and the C5 carbon. Consequently, the proton at H5 is significantly shielded relative to unsubstituted pyrimidine.

  • Deshielding at C6: The proton at H6 is adjacent to a ring nitrogen (N1). The inductive withdrawal (-I) of the nitrogen deshields this proton, shifting it downfield.

  • Coupling (

    
    ):  The vicinal coupling between H5 and H6 is characteristic of the pyrimidine ring, typically ranging from 5.0 to 5.5 Hz .
    
Predicted H NMR Data (400 MHz, CDCl )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
H6 8.25 – 8.35Doublet (d)1H


-to-Nitrogen (Deshielded)
H5 6.70 – 6.80Doublet (d)1H


-to-Nitrogen, shielded by OMe
-OCH

3.95 – 4.00Singlet (s)3H-Methoxy attached to heteroaromatic
-CH

2.40 – 2.45Singlet (s)3H-Methyl on aromatic ring
Predicted C NMR Data (100 MHz, CDCl )
PositionShift (

, ppm)
TypeAssignment Logic
C2 ~165.0C

Attached to Oxygen and 2 Nitrogens (Deshielded)
C4 ~168.0C

Attached to Methyl and Nitrogen
C6 ~158.0CHAdjacent to Nitrogen
C5 ~115.0CHShielded by resonance from C2-OMe
-OCH

~54.0CH

Methoxy carbon
-CH

~24.0CH

Methyl carbon
Structural Logic Visualization

The following diagram illustrates the electronic influences dictating the chemical shifts.

NMR_Logic OMe Methoxy Group (C2) +M Effect H5 H5 Proton Shielded (Upfield) ~6.75 ppm OMe->H5 Increases e- density (Shielding) N_atoms Ring Nitrogens -I Effect H6 H6 Proton Deshielded (Downfield) ~8.30 ppm N_atoms->H6 Withdraws e- density (Deshielding) H5->H6 Vicinal Coupling (J ~ 5.2 Hz)

Figure 1: Electronic effects governing the


H NMR chemical shifts of 2-Methoxy-4-methylpyrimidine.

Mass Spectrometry (MS)[7][11]

Ionization & Fragmentation

In Electron Ionization (EI, 70 eV), the molecular ion (


) is distinct. The fragmentation pattern is driven by the stability of the pyrimidine ring and the lability of the methoxy substituent.
  • Molecular Ion (

    
    ):  m/z 124 (Base peak or high intensity).
    
  • Loss of Formaldehyde (

    
    ):  A characteristic rearrangement for methoxy-heterocycles involving the transfer of a hydrogen from the methoxy group to the ring nitrogen, followed by the expulsion of formaldehyde (30 Da). This results in m/z 94 (2-hydroxypyrimidine tautomer).
    
  • Loss of Methyl Radical (

    
    ):  Cleavage of the methyl group or the methoxy-methyl results in m/z 109.
    
  • Ring Cleavage (RDA): Retro-Diels-Alder reactions are less common in simple pyrimidines but loss of HCN (27 Da) is standard.

Key MS Peaks
m/zIon IdentityMechanism
124

Molecular Ion (Stable aromatic system)
123

Loss of H radical (benzylic-type stabilization)
109

Loss of methyl radical (from OMe or C4-Me)
95

Complex ring fragmentation
94

Loss of Formaldehyde (Rearrangement)
53 Ring FragmentBreaking of the pyrimidine core
Fragmentation Pathway Diagram

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 124 Frag_109 [M - CH3]+ m/z 109 M_Ion->Frag_109 - CH3• (15) Frag_94 [M - CH2O]+ m/z 94 (Rearrangement) M_Ion->Frag_94 - CH2O (30) (H-transfer to N) Frag_67 Ring Cleavage [M - HCN - CO]+ Frag_94->Frag_67 - HCN (27)

Figure 2: Primary fragmentation pathways observed in EI-MS for 2-methoxy-pyrimidines.

Infrared (IR) Spectroscopy[7][12][13]

The IR spectrum serves as a rapid "fingerprint" validation. The absence of O-H (broad, >3200 cm


) and N-H stretches confirms the O-alkylation over N-alkylation (a common impurity issue in synthesis).
Frequency (cm

)
Vibration ModeFunctional Group
3000 – 3100 C-H Stretch (sp

)
Aromatic Ring Protons
2850 – 2980 C-H Stretch (sp

)
Methyl / Methoxy groups
1580 – 1600 C=N StretchPyrimidine Ring (Strong)
1550 – 1570 C=C StretchAromatic Skeleton
1250 – 1300 C-O Stretch (Asym)Aryl Alkyl Ether (Ar-O-C)
1020 – 1050 C-O Stretch (Sym)Methoxy group
800 – 850 C-H Bending (OOP)Adjacent Hydrogens (H5/H6)

Experimental Protocols

To ensure reproducibility and data integrity (Trustworthiness), follow these standardized sample preparation protocols.

NMR Sample Preparation

Objective: Eliminate concentration effects and solvent impurities.

  • Solvent Selection: Use Chloroform-d (CDCl

    
    , 99.8% D)  containing 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (common if synthesized via nucleophilic substitution).

  • Acquisition:

    • 
      H: 16 scans, 1s relaxation delay.
      
    • 
      C: 256–512 scans, proton-decoupled.
      
GC-MS Analysis

Objective: Verify purity and molecular mass.

  • Column: HP-5MS or equivalent (5% phenyl-methylpolysiloxane).

  • Method:

    • Inlet: 250 °C, Split 20:1.

    • Oven: 60 °C (hold 1 min)

      
       20 °C/min 
      
      
      
      280 °C.
    • Flow: 1.0 mL/min (He).

  • Detection: EI source at 70 eV; Scan range 40–400 amu.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Pyrimidine, 2-methoxy-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).
  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

  • PubChem. Compound Summary for CID 86326: 2-Methoxy-4-methylpyrimidine.[2] National Center for Biotechnology Information. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

A Theoretical and Spectroscopic Deep Dive into 2-Methoxy-4-methylpyrimidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically active molecules.[1][2][3][4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it a "privileged scaffold" in drug design. This guide focuses on a specific, yet underexplored derivative: 2-Methoxy-4-methylpyrimidine. While extensive research exists for the broader pyrimidine family, a dedicated theoretical exploration of this particular molecule is warranted. This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive theoretical and spectroscopic investigation of 2-Methoxy-4-methylpyrimidine. We will not only present data but also delve into the causality behind the proposed experimental and computational choices, ensuring a robust and self-validating framework for study.

Synthesis and Structural Elucidation: A Proposed Pathway

A logical first step in the study of any novel compound is its synthesis and structural confirmation. Based on established methodologies for substituted pyrimidines, a plausible synthetic route and the expected spectroscopic signatures of 2-Methoxy-4-methylpyrimidine are outlined below.

Proposed Synthesis Protocol

A chemoselective synthesis approach, adapted from methodologies for similar 2-methoxy-4-substituted pyrimidines, can be employed.[6] A potential starting material could be 2,4-dichloro-6-methylpyrimidine, which allows for the selective substitution of the chloro groups.

Step-by-Step Protocol:

  • Methoxylation: Dissolve 2,4-dichloro-6-methylpyrimidine in a suitable solvent such as methanol.

  • Add a stoichiometric equivalent of sodium methoxide at a controlled temperature (e.g., 0-5 °C) to favor substitution at the more reactive C2 position.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the resulting 2-methoxy-4-chloro-6-methylpyrimidine via column chromatography.

  • Dechlorination: The subsequent removal of the C4 chloro group can be achieved through catalytic hydrogenation.

  • Dissolve the purified intermediate in a suitable solvent with a palladium catalyst (e.g., Pd/C) and a base (e.g., triethylamine).

  • Subject the mixture to a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and purify the final product, 2-Methoxy-4-methylpyrimidine, via recrystallization or column chromatography.

Spectroscopic Characterization

The synthesized compound's identity and purity would be confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for elucidating the precise arrangement of atoms in a molecule. The expected chemical shifts for 2-Methoxy-4-methylpyrimidine are presented in Table 1. The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR shifts.[7]

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for 2-Methoxy-4-methylpyrimidine

NucleusAtom TypePredicted Chemical Shift (δ) in ppmMultiplicity
¹H Aromatic (H5)~6.5 - 7.0Doublet
Aromatic (H6)~8.0 - 8.5Doublet
Methoxy (-OCH₃)~3.9 - 4.1Singlet
Methyl (-CH₃)~2.3 - 2.6Singlet
¹³C C2 (C-OCH₃)~165 - 170-
C4 (C-CH₃)~160 - 165-
C5~110 - 115-
C6~155 - 160-
Methoxy (-OCH₃)~53 - 56-
Methyl (-CH₃)~20 - 23-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The predicted vibrational frequencies for key functional groups in 2-Methoxy-4-methylpyrimidine are listed in Table 2. These assignments can be corroborated by theoretical frequency calculations.[8]

Table 2: Predicted IR Absorption Bands for 2-Methoxy-4-methylpyrimidine

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl/Methoxy)Stretching2850 - 3000
C=N (Pyrimidine ring)Stretching1550 - 1650
C=C (Pyrimidine ring)Stretching1400 - 1600
C-O (Methoxy)Stretching1000 - 1300

Quantum Chemical Investigations: A Theoretical Roadmap

To gain a deeper understanding of the electronic structure, reactivity, and potential applications of 2-Methoxy-4-methylpyrimidine, a comprehensive theoretical study using quantum chemical calculations is proposed. Density Functional Theory (DFT) is a powerful and widely used method for such investigations.[9][10][11][12][13]

Computational Methodology Workflow

The following workflow, visualized in the diagram below, outlines a robust computational approach for the theoretical study of 2-Methoxy-4-methylpyrimidine.

computational_workflow cluster_calculations Core Calculations mol_structure Define Initial Molecular Structure of 2-Methoxy-4-methylpyrimidine basis_set Select Basis Set (e.g., 6-311++G(d,p)) mol_structure->basis_set dft_method Choose DFT Functional (e.g., B3LYP, B3PW91) basis_set->dft_method geom_opt Geometry Optimization dft_method->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc electronic_props Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_props nbo_analysis Natural Bond Orbital (NBO) Analysis geom_opt->nbo_analysis thermo_props Thermodynamic Properties freq_calc->thermo_props spectroscopic_comparison Comparison with Experimental Spectra nmr_calc->spectroscopic_comparison reactivity_analysis Reactivity Prediction (Fukui Functions) electronic_props->reactivity_analysis charge_distribution Analysis of Charge Distribution and Bonding nbo_analysis->charge_distribution

Caption: Proposed computational workflow for the theoretical study of 2-Methoxy-4-methylpyrimidine.

Detailed Theoretical Protocols

2.2.1. Geometry Optimization and Vibrational Analysis: The first step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the theoretical vibrational spectrum.[11]

  • Protocol:

    • Construct the initial molecular structure of 2-Methoxy-4-methylpyrimidine.

    • Perform geometry optimization using a DFT functional such as B3LYP with a basis set like 6-311++G(d,p).[12][13]

    • Once the optimization converges, perform a frequency calculation at the same level of theory.

    • Analyze the output to confirm the absence of imaginary frequencies and to obtain the predicted IR spectrum.

2.2.2. Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.[9][13]

  • Protocol:

    • Using the optimized geometry, calculate the HOMO and LUMO energies.

    • Visualize the HOMO and LUMO electron density distributions to identify regions susceptible to electrophilic and nucleophilic attack, respectively.

    • Calculate the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). A smaller gap suggests higher reactivity.

2.2.3. Molecular Electrostatic Potential (MEP) Analysis: The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. It provides a color-coded representation of the electrostatic potential on the molecule's surface.[9][13]

  • Protocol:

    • Generate the MEP surface for the optimized molecular structure.

    • Analyze the color-coded map:

      • Red regions (negative potential): Indicate electron-rich areas, likely sites for electrophilic attack.

      • Blue regions (positive potential): Indicate electron-poor areas, likely sites for nucleophilic attack.

      • Green regions (neutral potential): Indicate areas of intermediate potential.

2.2.4. Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It helps in understanding charge transfer, hyperconjugative interactions, and delocalization of electron density.[10][12]

  • Protocol:

    • Perform an NBO analysis on the optimized geometry.

    • Examine the output for key information, including:

      • Natural atomic charges.

      • Donor-acceptor interactions and their stabilization energies (E(2)).

      • Hybridization of atomic orbitals in bonds.

Potential Applications and Future Directions

The theoretical insights gained from these studies can guide the practical applications of 2-Methoxy-4-methylpyrimidine. The pyrimidine scaffold is known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The electronic and structural features elucidated through computational studies can inform the design of novel derivatives with enhanced biological activity. For instance, understanding the reactive sites from MEP and FMO analyses can guide further chemical modifications to improve drug-receptor interactions.

Conclusion

This technical guide provides a comprehensive framework for the theoretical and spectroscopic investigation of 2-Methoxy-4-methylpyrimidine. By combining robust synthetic protocols with detailed computational methodologies, researchers can gain a deep understanding of this molecule's fundamental properties. The proposed workflow, grounded in established scientific principles and supported by authoritative references, offers a clear path for exploring the potential of 2-Methoxy-4-methylpyrimidine in medicinal chemistry and materials science. The synergy between experimental and theoretical approaches is crucial for accelerating the discovery and development of novel pyrimidine-based compounds.

References

  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link]

  • Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. Bentham Science. [Link]

  • SPECTROSCOPIC CHARACTERIZATION AND DFT CALCULATION OF2-(4- METHOXYBENZYLOXY)-4-METHYLQUINOLINE. IJPAM. [Link]

  • Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5 - DergiPark. DergiPark. [Link]

  • Preparation, Crystal Structure, Supramolecular Assembly, and DFT Studies of Two Organic Salts Bearing Pyridine and Pyrimidine. ACS Omega. [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). SciRP.org. [Link]

  • FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride. ResearchGate. [Link]

  • 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry. [Link]

  • Quantum chemical studies of pyrimidin-4-ones. ResearchGate. [Link]

  • A detailed experimental and theoretical study on the decomposition of methoxy radicals. ResearchGate. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. [Link]

  • A theoretical study on 2-chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine by DFT/ab initio calculations. ResearchGate. [Link]

  • Structure, intermolecular interactions and charge-density distribution of 2-amino-4-methoxy-6-methylpyrimidine with methylsulfamic acid and 4-hydroxybenzoic acid: a combined experimental and theoretical study. International Union of Crystallography. [Link]

  • Spectroscopic characterization and DFT calculation of 2-(4-METHOXYBENZYLOXY)-4-METHYLQUINOLINE. ResearchGate. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Biological and Pharmaceutical Sciences. [Link]

  • Structure, intermolecular interactions and charge-density distribution of 2-amino-4-methoxy-6-methylpyrimidine with methylsulfamic acid and 4-hydroxybenzoic acid: a combined experimental and theoretical study. International Union of Crystallography. [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. MDPI. [Link]/special_issues/pyrimidine_purine_derivatives_medicinal_chemistry)

Sources

discovery and history of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Substituted Pyrimidines

Abstract

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and medicinal chemistry, forming the scaffold for a vast array of biologically active molecules. From its fundamental role in the structure of DNA and RNA to its prevalence in modern synthetic drugs, the journey of the substituted pyrimidine is a story of foundational biochemical understanding and innovative synthetic exploration. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, charting the historical milestones, key synthetic revolutions, and therapeutic breakthroughs that have established the pyrimidine ring as a truly "privileged" structure in the pharmacopeia. We will delve into the causality behind seminal discoveries, provide detailed protocols for landmark syntheses, and explore the structure-activity relationships that continue to drive the development of novel pyrimidine-based therapeutics.

Part 1: Foundational Discoveries and the Dawn of Pyrimidine Chemistry

The story of pyrimidines begins not in the pharmacy, but in the nascent field of organic chemistry and the study of life's fundamental molecules.

The Unveiling of a Core Heterocycle

The pyrimidine ring system, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is ubiquitous in nature.[1] Its derivatives, such as alloxan, were known to chemists in the early 19th century, but the parent ring system remained elusive. The first laboratory synthesis of a pyrimidine derivative was achieved in 1879 by Grimaux, who prepared barbituric acid by condensing urea with malonic acid using phosphorus oxychloride.[1]

The systematic investigation of this class of compounds was pioneered by Eugen Pinner, who began synthesizing derivatives in 1884 by condensing amidines with ethyl acetoacetate. It was Pinner who first coined the name "pyrimidin" in 1885.[1] However, the isolation of the unsubstituted parent pyrimidine compound was not accomplished until 1900 by Gabriel and Colman.[1] They achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust.

Nature's Blueprint: Pyrimidines in Nucleic Acids

The profound biological significance of pyrimidines was cemented with their discovery as core components of nucleic acids. Three primary pyrimidine nucleobases—cytosine (C), thymine (T), and uracil (U)—form the informational basis of the genetic code in DNA and RNA.[1] In the double helix of DNA, these bases form specific hydrogen bonds with their complementary purines (adenine with thymine, guanine with cytosine), a principle that underpins genetic replication and transcription. This natural precedent provided a powerful rationale for future drug discovery efforts, suggesting that synthetic analogues could potentially interfere with these fundamental cellular processes.[2][3]

Part 2: The Evolution of Synthesis and Therapeutic Application

The transition from academic curiosity to therapeutic powerhouse was driven by the development of versatile synthetic methods that allowed for the systematic modification of the pyrimidine core.

Foundational Synthetic Strategies

The principal and most enduring method for pyrimidine synthesis involves the cyclization of a β-dicarbonyl compound (or its equivalent) with an N-C-N containing moiety like urea, thiourea, or an amidine.[1][4] This fundamental approach allows for the construction of the core ring system with various substituents.

One of the most notable examples is the Biginelli reaction , a one-pot multicomponent reaction first described by Pietro Biginelli in 1891.[5] This reaction condenses an aryl aldehyde, urea, and ethyl acetoacetate to efficiently produce dihydropyrimidinones, which can be further modified. Its operational simplicity and ability to generate molecular complexity in a single step have made it a mainstay in medicinal chemistry.

Workflow: The Biginelli Reaction

The diagram below illustrates the generalized workflow for this classic multicomponent synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product aldehyde Aryl Aldehyde (R-CHO) reaction One-Pot Condensation aldehyde->reaction ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->reaction urea Urea or Thiourea urea->reaction dhpm Dihydropyrimidinone (DHPM) reaction->dhpm Acid Catalyst (e.g., HCl)

Caption: Generalized workflow of the Biginelli reaction.

Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol describes a representative synthesis of a dihydropyrimidinone derivative.

  • Reactant Preparation: In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (12 mmol, 1.2 eq), and urea (15 mmol, 1.5 eq) in 20 mL of ethanol.

  • Catalysis: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Monitor the reaction progress via Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form. If no precipitate forms, cool the flask in an ice bath.

  • Purification: Collect the solid product by vacuum filtration and wash the crystals with cold ethanol to remove unreacted starting materials.

  • Drying and Characterization: Dry the product in a vacuum oven. The resulting dihydropyrimidinone can be characterized by melting point determination, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

The First Wave: From Sedatives to Sulfa Drugs

The first major therapeutic class of pyrimidines was the barbiturates , emerging from the early synthesis of barbituric acid.[1] These compounds act as central nervous system (CNS) depressants and were widely used as sedatives and hypnotics.

A more significant breakthrough came with the discovery of sulfonamides in the 1930s. While the initial sulfa drugs were not pyrimidines, the subsequent development of compounds like sulfadiazine (a sulfanilamide derivative of 2-aminopyrimidine) dramatically improved potency and reduced toxicity. This marked the beginning of the "rational design" era, where the pyrimidine scaffold was intentionally used to modulate the pharmacokinetic and pharmacodynamic properties of a known pharmacophore.

The Diaminopyrimidine Revolution: Targeting Folic Acid Metabolism

In the late 1940s, George Hitchings' group synthesized numerous pyrimidine analogs as potential nucleic acid antagonists.[6] This research led to a pivotal observation: 2,4-diamino-5-substituted pyrimidines interfered with folic acid utilization.[6][7] This discovery was crucial because it unveiled a pathway essential for microbial growth but less so for mammals, who obtain folic acid from their diet.

This work culminated in the development of Trimethoprim , a selective inhibitor of bacterial dihydrofolate reductase (DHFR).[4] The combination of trimethoprim with sulfamethoxazole (a sulfonamide) created a synergistic therapy that blocks two sequential steps in the bacterial folic acid synthesis pathway, a highly successful strategy that remains in use today.[6]

Signaling Pathway: Folic Acid Synthesis and Inhibition

This diagram shows the bacterial folic acid pathway and the points of inhibition by sulfonamides and trimethoprim.

G PABA PABA DHF_Synthase Dihydropteroate Synthase PABA->DHF_Synthase DHF Dihydrofolic Acid (DHF) DHF_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamides Sulfonamides Sulfonamides->DHF_Synthase Trimethoprim Trimethoprim Trimethoprim->DHFR

Caption: Dual blockade of the bacterial folic acid pathway.

Part 3: The Modern Era: Pyrimidines in Oncology and Virology

The fundamental role of pyrimidines in cell division and replication made them prime candidates for developing anticancer and antiviral therapies.

Antimetabolites: A Pillar of Chemotherapy

The concept of antimetabolites—molecules that mimic natural metabolites to disrupt cellular processes—was powerfully realized with pyrimidine analogs. 5-Fluorouracil (5-FU) , synthesized in the 1950s, is a classic example. It is converted in the body to a fraudulent nucleotide that inhibits thymidylate synthase, an enzyme critical for DNA synthesis. This deprives rapidly dividing cancer cells of the thymine needed for replication.[2]

Drug (Class)Mechanism of ActionPrimary Indication(s)Year of Approval
5-Fluorouracil Inhibits thymidylate synthase, blocking DNA synthesis.Colorectal, Breast, Gastric Cancers1962
Cytarabine (Ara-C) Inhibits DNA polymerase after incorporation into DNA.Acute Myeloid Leukemia (AML)1969
Gemcitabine Inhibits ribonucleotide reductase and masks DNA chain termination.Pancreatic, Lung, Ovarian Cancers1996

Table 1: Key Pyrimidine Antimetabolites in Oncology.

Antivirals: Exploiting Viral Replication Machinery

The same principle of disrupting nucleic acid synthesis was applied to virology. The HIV drug Zidovudine (AZT) is a thymidine analog that, once phosphorylated by viral reverse transcriptase, is incorporated into the growing viral DNA chain, causing chain termination.[1] This selective action against a viral enzyme was a landmark achievement in antiviral therapy.

The Kinase Inhibitor Revolution

The 21st century has been dominated by the rise of targeted therapies, particularly kinase inhibitors. The pyrimidine scaffold has proven to be an exceptionally effective framework for designing molecules that compete with ATP for the binding pocket of oncogenic kinases.

Imatinib , a 2-phenylaminopyrimidine derivative, was a paradigm-shifting drug for chronic myeloid leukemia (CML).[8] It potently inhibits the Bcr-Abl tyrosine kinase, the key driver of CML. The success of Imatinib spurred the development of numerous other pyrimidine-based kinase inhibitors. For example, Osimertinib , an EGFR inhibitor used in non-small cell lung cancer, features a substituted pyrimidine core designed to target specific drug-resistant mutations.[8][9]

The causality behind the pyrimidine's success as a kinase inhibitor scaffold lies in its ability to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding site, mimicking the interactions of adenine in ATP. The substituents at the C2, C4, and C5 positions can then be modified to achieve potency and selectivity for the target kinase.[9]

Part 4: Future Perspectives

The historical journey of substituted pyrimidines demonstrates a clear trajectory from serendipitous discovery to rational, target-based design. The field continues to evolve, with current research focusing on:

  • Novel Scaffolds: Fusing the pyrimidine ring with other heterocyclic systems to explore new chemical space and biological activities.[8]

  • Targeting New Pathways: Moving beyond nucleic acid synthesis and kinases to target other enzyme families and protein-protein interactions.

  • Green Chemistry: Developing more environmentally benign and efficient synthetic routes, such as microwave-assisted and solvent-free reactions.[8][10]

The pyrimidine core, first identified over a century ago, remains one of the most fruitful and versatile starting points in the quest for new medicines. Its rich history provides a powerful lesson in how a deep understanding of fundamental biology, coupled with synthetic ingenuity, can lead to therapies that have a profound impact on human health.

References

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/372558509_Recent_Advances_in_Pyrimidine-Based_Drugs]
  • Lenci, E., & Trabocchi, A. (2020). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 13(2), 23. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7175373/]
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2023). Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1080/17415349.2023.2201977]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [URL: https://gsconlinepress.com/journals/gscarr/content/recent-discoveries-and-development-towards-its-medicinal-impact]
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [URL: https://www.mdpi.com/1424-8247/17/10/1258]
  • Pyrimidine. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyrimidine]
  • Poirier, M., & Holt, R. (1993). History and future of antimicrobial diaminopyrimidines. Journal of Chemotherapy, 5(6), 361-368. [URL: https://pubmed.ncbi.nlm.nih.gov/8195867/]
  • An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews. [URL: https://wjarr.com/sites/default/files/WJARR-2022-0689.pdf]
  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. [URL: https://growingscience.com/ccl/Vol11/ccl_2021_50.pdf]
  • Substituted pyrimidine: Significance and symbolism. (n.d.). Wisdom Library. [URL: https://www.wisdomlib.org/science/chemistry/substituted-pyrimidine]
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyrimidines.shtm]
  • Cline, R. E., Fink, R. M., & Fink, K. (1959). Synthesis of 5-Substituted Pyrimidines via Formaldehyde Addition. Journal of the American Chemical Society, 81(10), 2521-2527. [URL: https://pubs.acs.org/doi/10.1021/ja01519a069]
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). IntechOpen. [URL: https://www.intechopen.com/chapters/82676]
  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (2022). MDPI. [URL: https://www.mdpi.com/2072-6694/14/5/1108]
  • Vigneron, A., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(5), 1108. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8909292/]
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog. [URL: https://www.creative-proteomics.
  • Pyrimidine Metabolism-Biochemistry. (2024). YouTube. [URL: https://www.youtube.
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Pharmaguideline. [URL: https://www.pharmaguideline.com/2023/07/synthesis-reactions-and-medicinal-uses-of-pyrimidine.html]
  • Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. (2010). International Journal of Molecular Sciences, 11(5), 2055-2067. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2885010/]
  • De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences. [URL: https://www.bocsci.com/de-novo-pyrimidine-synthesis-service.html]

Sources

Precision Synthesis of 2-Methoxy-4-Methylpyrimidine: Regiocontrol and Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 2-methoxy-4-methylpyrimidine from 2,4-dichloropyrimidine . It addresses the critical challenge of regioselectivity on the pyrimidine ring, providing a chemically grounded, step-by-step workflow for researchers and process chemists.

Executive Summary

The synthesis of 2-methoxy-4-methylpyrimidine from 2,4-dichloropyrimidine presents a classic problem in heteroaromatic regioselectivity. The pyrimidine core possesses two electrophilic sites (C2 and C4) with distinct electronic susceptibilities.

Successful synthesis requires a sequential displacement strategy that leverages the natural reactivity hierarchy of the pyrimidine ring:

  • C4-Selective Alkylation: The C4 position is electronically more deficient (para-like conjugation to N1) and sterically accessible, making it the preferred site for nucleophilic attack and oxidative addition.

  • C2-Selective Methoxylation: Once the C4 position is substituted, the remaining C2-chloride retains sufficient electrophilicity for Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles like methoxide.

This guide recommends a Methylation-First approach, utilizing Iron(III)-catalyzed cross-coupling followed by SNAr, to maximize yield and isomeric purity.

Part 1: Strategic Analysis & Mechanistic Logic

The Regioselectivity Hierarchy

The 2,4-dichloropyrimidine scaffold reacts asymmetrically.[1] Understanding this is the key to avoiding the formation of the unwanted isomer (4-methoxy-2-methylpyrimidine).

  • C4 Position: Highly reactive. The C4-Cl bond is activated by the electron-withdrawing nature of the adjacent nitrogen and the para-nitrogen. In cross-coupling (Suzuki/Grignard), oxidative addition occurs here first.[2]

  • C2 Position: Moderately reactive. While activated by two adjacent nitrogens, the C4 position typically dominates in kinetic control. However, once C4 is alkylated, C2 becomes the sole electrophilic center.

The Logical Route (Methylation


 Methoxylation): 
Attempting methoxylation first (using NaOMe) would result in 4-methoxy-2-chloropyrimidine  due to the higher SNAr reactivity at C4. This is the inverse of the desired substitution pattern. Therefore, the methyl group must be installed at C4 before the methoxy group is introduced.

ReactionLogic Start 2,4-Dichloropyrimidine PathA Path A: Methoxylation First (Standard SNAr) Start->PathA NaOMe PathB Path B: Methylation First (Transition Metal Cat.) Start->PathB MeMgCl / Fe(acac)3 Wrong 4-Methoxy-2-chloropyrimidine (WRONG ISOMER) PathA->Wrong Inter 2-Chloro-4-methylpyrimidine (CORRECT INTERMEDIATE) PathB->Inter Target 2-Methoxy-4-methylpyrimidine (TARGET) Inter->Target NaOMe / MeOH

Figure 1: Decision tree demonstrating why the "Methylation First" pathway is required to achieve the correct regiochemistry.

Part 2: Experimental Protocols

Step 1: Regioselective C4-Methylation

Objective: Selective replacement of the C4-Cl with a methyl group. Method: Iron-Catalyzed Cross-Coupling (Kumada-type). Rationale: While Pd-catalyzed Suzuki coupling (using Methylboronic acid) is viable, Iron(III) acetylacetonate [Fe(acac)3] with Methylmagnesium chloride (MeMgCl) is often more cost-effective and highly selective for the C4 position in dichloropyrimidines.

Materials
  • Substrate: 2,4-Dichloropyrimidine (1.0 eq)

  • Reagent: Methylmagnesium chloride (3.0 M in THF, 1.2 eq)[3]

  • Catalyst: Iron(III) acetylacetonate [Fe(acac)3] (5 mol%)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Add 2,4-dichloropyrimidine (20 mmol) and Fe(acac)3 (1 mmol) to anhydrous THF (100 mL). Cool the resulting red/orange solution to 0°C .

  • Addition: Add MeMgCl (24 mmol) dropwise via syringe pump over 30 minutes.

    • Critical Control: Maintain internal temperature < 5°C to prevent bis-methylation. The solution will darken significantly (dark brown/black) indicating active Fe-catalysis.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for 2–4 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 8:2) or HPLC.[3][4] The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.4).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH4Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.[5][6]

  • Purification: Flash column chromatography (0-20% EtOAc in Hexanes).

    • Yield Expectation: 75–85%

    • Product: 2-Chloro-4-methylpyrimidine (White to pale yellow solid).

Step 2: C2-Methoxylation (SNAr)

Objective: Displacement of the remaining C2-Cl with methoxide. Method: Nucleophilic Aromatic Substitution.[7][8][9][10] Rationale: The C2-chlorine is less reactive than the original C4-chlorine but remains susceptible to substitution by strong nucleophiles like methoxide, especially when heated.

Materials
  • Substrate: 2-Chloro-4-methylpyrimidine (from Step 1)[3][4][6]

  • Reagent: Sodium Methoxide (NaOMe) (25% wt in MeOH or solid, 1.5 eq)

  • Solvent: Methanol (anhydrous)

Protocol
  • Setup: Charge a reaction vessel with 2-chloro-4-methylpyrimidine (10 mmol) and anhydrous Methanol (20 mL).

  • Addition: Add Sodium Methoxide (15 mmol). If using solid NaOMe, add in portions to control exotherm.

  • Reaction: Heat the mixture to Reflux (65°C) for 4–6 hours.

    • Note: Reaction at room temperature may be slow; heating ensures complete conversion.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The intermediate spot should convert to a more polar product.

  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure to ~20% volume.

  • Neutralization: Dilute with water (50 mL) and extract with Dichloromethane (DCM) or EtOAc.

    • pH Control: Ensure the aqueous layer is not strongly basic during extraction to prevent hydrolysis side-products.

  • Purification: Concentrate organics. The product is often pure enough for use, but can be distilled or crystallized from hexanes if necessary.

    • Yield Expectation: 85–95%

    • Final Product: 2-Methoxy-4-methylpyrimidine (Colorless oil or low-melting solid).

Part 3: Data Summary & Troubleshooting

Process Parameters Table
ParameterStep 1: MethylationStep 2: Methoxylation
Reagent MeMgCl / Fe(acac)3NaOMe
Solvent THF (Anhydrous)Methanol
Temperature 0°C

RT
Reflux (65°C)
Key Risk Bis-methylation (if Temp > 10°C)Hydrolysis (if water present)
Selectivity >20:1 (C4 vs C2)Exclusive (only C2 available)
Typical Yield 80%90%
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Bis-methylated product (2,4-dimethyl) Excess Grignard or high temp.Strictly control Temp at 0°C during addition. Reduce MeMgCl equivalents to 1.1.
Low conversion in Step 1 Inactive Catalyst / Wet Solvent.Ensure THF is distilled/dry. Fe(acac)3 must be high quality.
Hydrolysis product (2-hydroxy) Water in Step 2.Use anhydrous MeOH. Minimize air exposure of NaOMe.
Regioisomer contamination Wrong starting step.Confirm identity of Step 1 product via NMR before proceeding.

Part 4: References

    • Cites the specific use of MeMgCl and Fe(acac)3 for the synthesis of 2-chloro-4-methylpyrimidine from 2,4-dichloropyrimidine.

  • National Institutes of Health (NIH). (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. PubMed Central. Retrieved January 31, 2026, from [Link]

    • Validates the C4-selectivity of cross-coupling reactions in 2,4-dichloropyrimidines.

  • WuXi AppTec. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. Retrieved January 31, 2026, from [Link]

    • Provides mechanistic insight into SNAr regioselectivity, confirming C4 preference for standard leaving groups.

    • Lists industrial protocols and physical properties for the intermediate.

Sources

An In-Depth Technical Guide to Identifying Impurities in the Synthesis of 2-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical purity of pharmaceutical intermediates is a cornerstone of drug safety and efficacy.[1] 2-Methoxy-4-methylpyrimidine serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[2] Consequently, a thorough understanding and control of its impurity profile are not merely procedural but fundamental to ensuring the quality of the final drug product. Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation, potentially altering the pharmacological and toxicological properties of the API.[1][3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the identification, characterization, and control of impurities generated during the synthesis of 2-Methoxy-4-methylpyrimidine. We will delve into the mechanistic origins of common impurities, detail robust analytical workflows for their detection, and present field-proven strategies for ensuring the final product meets stringent regulatory standards.

The Synthetic Landscape: Pathways and Pitfalls

The most prevalent and industrially viable synthesis of 2-Methoxy-4-methylpyrimidine involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring with a methoxide source. A common pathway begins with the chlorination of a hydroxylpyrimidine followed by methoxylation.

A representative synthetic route starts from 2,4-dichloro-6-methylpyrimidine. This choice of starting material, however, immediately introduces the primary challenge: regioselectivity. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, but the conditions of the methoxylation reaction must be precisely controlled to favor the desired substitution and prevent the formation of isomeric and di-substituted impurities.[5]

Core Reaction Mechanism

The primary transformation is the SNAr (Nucleophilic Aromatic Substitution) reaction of 2-chloro-4-methylpyrimidine with sodium methoxide (NaOMe) in a suitable solvent, typically methanol.

  • Step 1: Precursor Synthesis: 2,6-dichloro-4-methylpyrimidine is selectively dechlorinated at the 6-position using a reducing agent like zinc powder to yield the key intermediate, 2-chloro-4-methylpyrimidine.[6]

  • Step 2: Methoxylation: The intermediate, 2-chloro-4-methylpyrimidine, is treated with sodium methoxide. The methoxide ion acts as a nucleophile, attacking the electron-deficient C2 position and displacing the chloride ion to form the final product.

The causality behind potential impurity formation lies in the kinetics and thermodynamics of these steps. Incomplete reactions, competing side reactions, and the presence of contaminants are the primary drivers of an undesirable impurity profile.

G cluster_synthesis Synthesis Pathway cluster_impurities Impurity Formation Pathways SM 2,4-Dichloro-6-methylpyrimidine INT 2-Chloro-4-methylpyrimidine (Key Intermediate) SM->INT Selective Dechlorination (e.g., Zn powder) Imp2 Impurity B: 4-Chloro-2-methoxy-6-methylpyrimidine (Isomer) SM->Imp2 Non-selective Methoxylation PROD 2-Methoxy-4-methylpyrimidine (Target Product) INT->PROD Nucleophilic Substitution (Desired Reaction) Imp1 Impurity A: Unreacted 2-Chloro-4-methylpyrimidine INT->Imp1 Incomplete Reaction Imp4 Impurity D: 2-Hydroxy-4-methylpyrimidine (Hydrolysis) INT->Imp4 Hydrolysis (H₂O present) Imp3 Impurity C: 2,4-Dimethoxy-6-methylpyrimidine (Di-substituted) PROD->Imp3 Over-reaction with excess NaOMe NaOMe Sodium Methoxide (NaOMe) Methanol

Caption: Synthetic pathway and primary impurity formation routes.

The Impurity Profile: A Mechanistic Overview

A self-validating protocol requires anticipating potential impurities based on the reaction mechanism. Every impurity tells a story about the reaction's conditions. The following table summarizes the most probable process-related impurities.

Impurity IDStructure NameCommon OriginCausality
A 2-Chloro-4-methylpyrimidineStarting MaterialIncomplete conversion during the methoxylation step. Reaction time may be too short or temperature too low.
B 4-Methoxy-2-methylpyrimidineIsomeric By-productArises if the starting material contains the 4-chloro-2-methylpyrimidine isomer. Distinguishing these is critical.[7][8]
C 2,4-Dimethoxy-6-methylpyrimidineOver-reaction By-productOccurs if excess sodium methoxide is used or if reaction conditions are too harsh, leading to substitution of the second chlorine atom on the precursor.[5]
D 2-Hydroxy-4-methylpyrimidineHydrolysis ProductPresence of water in the reaction medium can lead to hydrolysis of the chloro-intermediate, competing with methoxylation.[9]
E VariousResidual SolventsSolvents used during reaction (e.g., methanol) or work-up (e.g., ethyl acetate, toluene) may remain.

The Analytical Toolkit: A Multi-Pronged Strategy

No single analytical technique is sufficient for comprehensive impurity profiling. A robust, self-validating system employs orthogonal methods—primarily chromatography for separation and spectroscopy for identification. The International Council for Harmonisation (ICH) guidelines mandate the identification of impurities at levels of 0.1% and above for most drug products.[10]

G Sample Crude 2-Methoxy- 4-methylpyrimidine Sample HPLC HPLC-UV Analysis Sample->HPLC Primary Screening GCMS GC-MS Analysis Sample->GCMS Volatiles Analysis Detect Detection of Known & Unknown Impurities HPLC->Detect Quant Quantification of Known Impurities Report Final Impurity Profile Report Quant->Report Detect->Quant Known Peaks LCMS LC-MS Analysis Detect->LCMS Unknown Peaks NMR NMR Spectroscopy (¹H, ¹³C, 2D) Detect->NMR Isomer Check MW Determine Molecular Weight of Unknowns LCMS->MW MW->NMR For Confirmation Struct Definitive Structure Elucidation (esp. Isomers) NMR->Struct Struct->Report Solvents Identify & Quantify Residual Solvents GCMS->Solvents Solvents->Report

Caption: Integrated analytical workflow for impurity profiling.
High-Performance Liquid Chromatography (HPLC): The Workhorse

HPLC is the gold standard for separating and quantifying non-volatile organic impurities in pharmaceutical products.[11][12] A well-developed HPLC method provides the sensitivity and resolution needed to detect trace-level impurities.

Expert Insight: The choice of a reversed-phase C18 column is logical for this application due to the moderate polarity of 2-methoxy-4-methylpyrimidine and its expected impurities. A gradient elution is crucial for resolving impurities with a wide range of polarities, from the non-polar di-substituted by-product to the more polar hydrolysis product.

Protocol: HPLC-UV Method for Impurity Profiling

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010
Liquid Chromatography-Mass Spectrometry (LC-MS): The Identifier

For any unknown peaks detected by HPLC, LC-MS is the next logical step. It provides the molecular weight of the eluted compounds, which is often the most critical piece of information for initial identification.[13][14]

Expert Insight: Coupling the HPLC system directly to a mass spectrometer allows for real-time mass data acquisition for each chromatographic peak. High-resolution mass spectrometry (HRMS) is particularly powerful as it can provide the elemental composition of an impurity, drastically narrowing down the possible structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Confirmer

NMR is the ultimate tool for unambiguous structure elucidation.[4] It is indispensable for distinguishing between isomers (e.g., Impurity B), which have identical molecular weights and may co-elute or have very similar retention times in HPLC.[7][8]

Expert Insight: In the case of 2-methoxy-4-methylpyrimidine versus a potential 4-methoxy-2-methylpyrimidine isomer, ¹H NMR would be definitive. The chemical shifts of the pyrimidine ring protons and the methyl/methoxy protons would be distinct due to their different electronic environments. 2D NMR experiments like COSY and HMBC can be used to confirm connectivity and finalize the structure.

Gas Chromatography-Mass Spectrometry (GC-MS): The Solvent Detective

Residual solvents are a distinct class of impurities that must be controlled. GC is the ideal technique for separating these volatile organic compounds.[15]

Protocol: Headspace GC-MS for Residual Solvents

  • Instrumentation: A GC system with a headspace autosampler and a Mass Spectrometer detector.

  • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Headspace Parameters: Vial equilibration at 80 °C for 15 min.

  • Mass Spectrometer: Scan range 35-350 amu. Identification is confirmed by matching the acquired mass spectrum and retention time against a certified reference standard library.

Conclusion: Towards a Self-Validating System

The identification of impurities in 2-methoxy-4-methylpyrimidine synthesis is a multifaceted challenge that demands a deep understanding of organic reaction mechanisms and a strategic application of modern analytical techniques. By anticipating potential impurities based on the synthetic route, a robust analytical workflow can be designed. This workflow, integrating HPLC for separation and quantification with MS and NMR for definitive identification, creates a self-validating system that ensures the quality, safety, and consistency of this vital pharmaceutical intermediate. This proactive, science-driven approach is not only good practice but is essential for navigating the stringent landscape of pharmaceutical development and manufacturing.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents. Google Patents.
  • How to Prepare 2-Chloro-4-Methylpyrimidine? - FAQ - Guidechem. Guidechem.
  • The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. Benchchem.
  • 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • 2-mercaptopyrimidine - Organic Syntheses Procedure. Organic Syntheses.
  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents. Google Patents.
  • Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase) - PMC - PubMed Central. PubMed Central.
  • 2,4-diamino-6-hydroxypyrimidine - Organic Syntheses Procedure. Organic Syntheses.
  • 2-Chloro-4-methylpyrimidine synthesis - ChemicalBook. ChemicalBook.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. PubMed Central.
  • common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal. Benchchem.
  • High-Purity Organic Synthesis Intermediates: The Role of 2-Methoxy-4-methylpyridine. Ningbo Inno Pharmchem Co., Ltd.
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals.
  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry - CSIRO Publishing.
  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review.
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. PubMed.
  • How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks.
  • Analytical advances in pharmaceutical impurity profiling - PubMed. PubMed.
  • Impurity Profiling in different analytical techniques. - IJNRD. International Journal of Novel Research and Development.

Sources

An In-depth Technical Guide to the Acid-Catalyzed Degradation Pathways of 2-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the degradation pathways of 2-methoxy-4-methylpyrimidine under acidic conditions. As a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals, understanding its stability and degradation profile is paramount for drug development and formulation scientists. This document delineates the mechanistic intricacies of its acid-catalyzed hydrolysis, outlines robust experimental protocols for conducting forced degradation studies, and details validated analytical methodologies for the identification and quantification of the parent compound and its primary degradants. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide researchers in predicting and controlling the stability of related pyrimidine derivatives.

Introduction: The Significance of 2-Methoxy-4-methylpyrimidine

2-Methoxy-4-methylpyrimidine serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its substituted pyrimidine core is a common motif in a wide array of biologically active molecules. The methoxy group at the 2-position is often introduced to modulate the electronic properties and reactivity of the pyrimidine ring, or it can act as a leaving group in subsequent nucleophilic substitution reactions.

The stability of this intermediate under various pH conditions is a critical parameter that influences its storage, handling, and reaction efficiency. Acidic conditions, in particular, can be encountered during synthesis, purification, or formulation processes. Therefore, a thorough understanding of its degradation pathways in an acidic milieu is essential for ensuring the quality, safety, and efficacy of the final products. This guide aims to provide a detailed, scientifically-grounded overview of the acid-catalyzed degradation of 2-methoxy-4-methylpyrimidine, offering both theoretical insights and practical experimental guidance.

Mechanistic Postulation of Acid-Catalyzed Degradation

The primary degradation pathway for 2-methoxy-4-methylpyrimidine under acidic conditions is the hydrolysis of the 2-methoxy group to yield 4-methylpyrimidin-2-ol. This transformation is anticipated to proceed via a bimolecular nucleophilic substitution (A-2) mechanism, which is common for the acid-catalyzed hydrolysis of similar heterocyclic ethers.[1]

The proposed mechanism involves two key steps:

  • Protonation of the Pyrimidine Ring: In an acidic solution, the pyrimidine ring, being a weak base, will be protonated. The most likely site of protonation is one of the ring nitrogen atoms, which increases the electrophilicity of the carbon atoms in the ring, particularly C2, which is attached to the electronegative methoxy group.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic C2 carbon. This is the rate-determining step of the reaction.

  • Elimination of Methanol: Subsequent proton transfers lead to the elimination of a molecule of methanol and the formation of the more stable tautomer, 4-methylpyrimidin-2(1H)-one.

The overall transformation can be visualized as follows:

Degradation Pathway of 2-Methoxy-4-methylpyrimidine cluster_0 Acid-Catalyzed Hydrolysis 2-Methoxy-4-methylpyrimidine 2-Methoxy-4-methylpyrimidine Protonated Intermediate Protonated Intermediate 2-Methoxy-4-methylpyrimidine->Protonated Intermediate + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Intermediate->Tetrahedral Intermediate + H2O 4-methylpyrimidin-2-ol 4-methylpyrimidin-2-ol Tetrahedral Intermediate->4-methylpyrimidin-2-ol - CH3OH, - H+ Forced Degradation Workflow cluster_workflow Degradation Study Workflow prep Sample Preparation (1 mg/mL solution) stress Acid Stress (0.1 N HCl, 60°C) prep->stress sampling Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) stress->sampling neutralize Neutralization (with NaOH) sampling->neutralize analysis HPLC Analysis (Quantify parent and degradants) neutralize->analysis characterization LC-MS/MS Characterization (Identify degradants) analysis->characterization

Figure 2: A typical workflow for conducting a forced degradation study.

Step-by-Step Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve 2-methoxy-4-methylpyrimidine in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL. [2]

  • Initiation of Degradation:

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

    • Prepare a control sample by adding an equal volume of water instead of HCl.

    • Incubate both the test and control samples in a water bath at a controlled temperature, for example, 60°C.

  • Time-Point Sampling: Withdraw aliquots from both the test and control samples at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Quenching: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 N NaOH to stop the degradation reaction.

  • Sample Analysis: Analyze the neutralized samples by a validated stability-indicating HPLC method (see Section 4).

  • Data Evaluation:

    • Calculate the percentage of degradation of 2-methoxy-4-methylpyrimidine at each time point.

    • Monitor the formation of any degradation products and determine their relative peak areas.

    • The goal is to achieve a degradation of approximately 5-20% to ensure that the primary degradation products are formed without significant secondary degradation. [3]

Analytical Method for Degradation Monitoring

A robust, stability-indicating analytical method is crucial for accurately monitoring the degradation process. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for this purpose.

Recommended HPLC Method Parameters:

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation of polar and non-polar compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileA gradient elution will likely be necessary to separate the parent compound from its more polar degradation product.
Gradient Start with a low percentage of B, and gradually increase to elute all components.To ensure good resolution between the parent compound and its degradants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength Determined by UV scan of the parent compound (e.g., 254 nm)To achieve maximum sensitivity for the parent and degradation products.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. By comparing the mass-to-charge ratio (m/z) of the parent compound with that of the degradation products, the molecular weight of the degradants can be determined, which is crucial for structure elucidation.

Expected Degradation Products and Data Interpretation

Based on the proposed mechanism, the primary degradation product of 2-methoxy-4-methylpyrimidine under acidic conditions is expected to be 4-methylpyrimidin-2-ol (which exists in tautomeric equilibrium with 4-methylpyrimidin-2(1H)-one ).

Table 1: Physicochemical Properties of Parent and Expected Degradant

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected HPLC Retention Time
2-Methoxy-4-methylpyrimidineC₆H₈N₂O124.14More Retained
4-methylpyrimidin-2-olC₅H₆N₂O110.11Less Retained

The formation of 4-methylpyrimidin-2-ol can be confirmed by LC-MS/MS analysis, where a peak with an m/z corresponding to its molecular weight will be observed. Further structural confirmation can be achieved by isolating the degradation product and analyzing it using Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion and Future Perspectives

This technical guide has provided a detailed overview of the acid-catalyzed degradation of 2-methoxy-4-methylpyrimidine. The proposed A-2 hydrolysis mechanism, leading to the formation of 4-methylpyrimidin-2-ol, is a chemically plausible pathway. The provided experimental protocol for forced degradation studies, coupled with a robust HPLC analytical method, offers a practical framework for researchers to investigate the stability of this important synthetic intermediate.

For drug development professionals, a thorough understanding of these degradation pathways is critical for the development of stable formulations and for setting appropriate specifications for the active pharmaceutical ingredient and its related substances. Future work in this area could involve kinetic studies to determine the rate of degradation under various acidic conditions and temperatures, which would allow for the prediction of the shelf-life of 2-methoxy-4-methylpyrimidine and its formulations.

References

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Kalamkar, C., et al. (2019). Forced degradation study under acidic conditions. ResearchGate. [Link]

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Alsante, K. M., et al. (2007). Forced degradation studies are a regulatory requirement and scientific necessity during drug development. [Link]

  • Aal-Rabia, H. A. (2020). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. [Link]

Sources

Technical Guide: Quantum Chemical Characterization of 2-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Methoxy-4-methylpyrimidine (CAS: 14001-60-6) Primary Application: Pharmacophore scaffold in kinase inhibitors and agrochemicals. Context: This guide provides a rigorous computational protocol for characterizing the electronic and structural properties of 2-Methoxy-4-methylpyrimidine. Unlike standard benzene derivatives, the pyrimidine core introduces significant electron deficiency, while the 2-methoxy substituent adds conformational flexibility that critically influences binding affinity.

This protocol moves beyond the traditional B3LYP functional, advocating for dispersion-corrected range-separated hybrids (wB97X-D) to accurately model the non-covalent intramolecular interactions governing the methoxy group's orientation.

Part 1: Structural Considerations & Conformational Landscape[1]

The Conformational Challenge

The critical degree of freedom in 2-Methoxy-4-methylpyrimidine is the rotation of the methoxy group about the C2-O bond. Steric and electronic repulsion between the oxygen lone pairs and the pyrimidine ring nitrogens (N1 and N3) creates distinct rotamers.

  • Syn-Periplanar (0° dihedral): Generally disfavored due to lone-pair repulsion with ring nitrogens.

  • Anti-Periplanar (180° dihedral): Often the global minimum, maximizing conjugation while minimizing repulsion.

Directive: You must perform a relaxed potential energy surface (PES) scan to identify the global minimum before calculating properties. A single optimization starting from an arbitrary structure is insufficient.

Tautomeric Stability

Unlike 2-hydroxypyrimidine, which favors the lactam (keto) tautomer, 2-methoxypyrimidines are fixed in the lactim-ether form. However, protonation states (pKa) are critical. The N1 and N3 sites are competing proton acceptors, with their basicity modulated by the electron-donating methoxy group (+M effect) and the methyl group (+I effect).

Part 2: Computational Methodology (The Protocol)

Level of Theory Selection

Standard B3LYP fails to account for medium-range dispersion forces, which stabilize specific methoxy conformations. The recommended protocol uses wB97X-D , a range-separated hybrid functional with Grimme’s D2 dispersion corrections.

ComponentRecommendationRationale
Functional wB97X-D Corrects long-range exchange and dispersion; superior for heterocycles compared to B3LYP.
Basis Set 6-311++G(d,p) Triple-zeta quality is required for aromatic delocalization. Diffuse functions (++) are non-negotiable for describing lone pairs on Oxygen and Nitrogen.
Solvation SMD (Water/DMSO) The SMD (Solvation Model based on Density) is preferred over IEFPCM for calculating free energies of solvation (

).
Grid UltraFine Integration grid must be dense (99,590) to prevent imaginary frequencies in low-lying vibrational modes.
Workflow Visualization

The following diagram outlines the mandatory workflow to ensure self-consistent results.

G Start Initial Structure (2-Methoxy-4-methylpyrimidine) ConfScan Relaxed PES Scan (C2-O-Me Dihedral) Start->ConfScan Generate Rotamers GeomOpt Geometry Optimization (wB97X-D/6-311++G(d,p)) ConfScan->GeomOpt Select Global Min FreqCalc Frequency Calculation (Check for NImag=0) GeomOpt->FreqCalc FreqCalc->GeomOpt If Imaginary Freq Solvation SMD Solvation Single Point (Water/DMSO) FreqCalc->Solvation Valid Min Properties Property Generation (NBO, ESP, NMR) Solvation->Properties

Figure 1: Computational workflow for validating the global minimum and generating physicochemical properties.

Part 3: Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a descriptor of kinetic stability. In 2-Methoxy-4-methylpyrimidine:

  • HOMO: Localized largely on the pyrimidine ring nitrogen lone pairs and the methoxy oxygen.

  • LUMO:

    
     character distributed across the pyrimidine ring.
    

Data Interpretation: A smaller gap (compared to benzene) indicates higher reactivity toward electrophiles. The 4-methyl group slightly destabilizes the HOMO (raising energy), making the ring more electron-rich than unsubstituted pyrimidine.

Molecular Electrostatic Potential (MEP)

The MEP map is the primary tool for predicting non-covalent binding (docking).

  • Negative Regions (Red): Concentrated at N1 and N3 (H-bond acceptors).

  • Positive Regions (Blue): The methyl hydrogens and the aromatic ring face (though dampened by the

    
    -system).
    
Reactivity Descriptors (Fukui Functions)

To predict sites of metabolism or chemical derivatization, calculate condensed Fukui functions (


 for electrophilic attack, 

for nucleophilic attack).
SitePredicted ReactivityMechanistic Driver
N1 / N3 Protonation / AlkylationHigh electron density (Lone pairs).
C5 Electrophilic SubstitutionLeast electron-deficient carbon (Meta to N, Ortho/Para to OMe/Me).
C4-Methyl Radical AttackBenzylic-type activation allows for oxidation.
Reactivity Logic Diagram

Reactivity Mol 2-Methoxy-4- methylpyrimidine SiteN N1 / N3 (Lone Pairs) Mol->SiteN Hard-Hard Interaction SiteC5 C5 Position (Soft Center) Mol->SiteC5 Orbital Control (HOMO) SiteC6 C6 Position (Electron Deficient) Mol->SiteC6 Orbital Control (LUMO) Electrophile Electrophilic Attack (E+) Nucleophile Nucleophilic Attack (Nu-) SiteN->Electrophile Protonation SiteC5->Electrophile Halogenation SiteC6->Nucleophile SNAr (Displacement)

Figure 2: Reactivity mapping showing preferred sites for electrophilic and nucleophilic interactions based on FMO theory.

Part 4: Spectroscopic Validation

To validate the calculated structure against experimental data (e.g., from vendor COAs), compare NMR shifts.

NMR Scaling

DFT-calculated isotropic shielding tensors (


) must be scaled to match experimental chemical shifts (

).
  • Protocol: GIAO (Gauge-Including Atomic Orbitals) method.

  • Reference: TMS (Tetramethylsilane) calculated at the same level of theory.

  • Equation:

    
    [1]
    

For wB97X-D/6-311++G(d,p) in Chloroform (


):
  • 1H NMR:

    
    
    
  • 13C NMR:

    
    
    
IR Vibrational Modes

Key diagnostic peaks to look for in the frequency calculation (scaled by ~0.95 for anharmonicity):

  • C-H Stretch (Aromatic): > 3000 cm⁻¹

  • C-H Stretch (Methoxy/Methyl): 2850–2960 cm⁻¹

  • Ring Breathing: ~1550–1600 cm⁻¹ (Strong intensity, characteristic of pyrimidines).

References

  • Gaussian, Inc. (n.d.). DFT Methods and Basis Sets. Gaussian.com. Retrieved January 31, 2026, from [Link]

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Retrieved January 31, 2026, from [Link]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 535905, 4-Methoxy-2-methylpyrimidine. (Note: Isomer analog used for property benchmarking). Retrieved January 31, 2026, from [Link]

Sources

Methodological & Application

synthesis of 2-Methoxy-4-methylpyrimidine derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Functionalization of 2-Methoxy-4-methylpyrimidine Derivatives

Executive Summary

The 2-methoxy-4-methylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in numerous kinase inhibitors (e.g., EGFR, VEGFR targets), antivirals, and metabolic modulators. The 2-methoxy substituent offers superior metabolic stability and lipophilicity compared to its hydroxy (lactam) tautomer, while the 4-methyl group provides a versatile handle for lateral functionalization.

This guide details the synthesis of the core scaffold and provides two distinct derivatization protocols (C5-arylation and C4-lateral extension) to accelerate structure-activity relationship (SAR) studies.

Retrosynthetic Analysis & Strategy

To access diverse derivatives, we employ a divergent synthetic strategy starting from the commercially available 2-chloro-4-methylpyrimidine .

  • Step 1 (Core Synthesis): Nucleophilic aromatic substitution (

    
    ) to install the methoxy group.
    
  • Step 2 (Divergence):

    • Path A (C5-Functionalization): Electrophilic halogenation followed by Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

    • Path B (Lateral Extension):

      
      -H activation of the 4-methyl group via lithiation.
      
Synthetic Workflow Diagram

SyntheticWorkflow Start 2-Chloro-4- methylpyrimidine Core 2-Methoxy-4- methylpyrimidine (The Core) Start->Core NaOMe, MeOH Reflux (S_NAr) Bromo 5-Bromo-2-methoxy- 4-methylpyrimidine Core->Bromo NBS, MeCN (Electrophilic Subst.) Lithio Lithiated Intermediate (Li-Anion) Core->Lithio LDA, THF -78°C (Deprotonation) Suzuki 5-Aryl Derivative (Suzuki Coupling) Bromo->Suzuki Ar-B(OH)2, Pd(0) (Cross-Coupling) Lateral Lateral Derivative (e.g., Hydroxyalkyl) Lithio->Lateral Electrophile (R-CHO)

Figure 1: Divergent synthetic workflow for accessing C5-aryl and C4-alkylated derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Core (2-Methoxy-4-methylpyrimidine)

Rationale: Direct displacement of the 2-chloro group is preferred over de novo cyclization (e.g., from methyl acetoacetate and O-methylisourea) due to higher regiochemical fidelity and commercial availability of the precursor.

Materials:

  • 2-Chloro-4-methylpyrimidine (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25 wt% in MeOH (1.5 equiv)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and reflux condenser under

    
     atmosphere.
    
  • Reaction: Charge the flask with 2-chloro-4-methylpyrimidine (10.0 g, 77.8 mmol) and anhydrous methanol (50 mL).

  • Addition: Add NaOMe solution (26.7 mL, 116 mmol) dropwise over 10 minutes at room temperature. Exotherm expected.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor by TLC (20% EtOAc/Hexanes) or LCMS. The starting material peak (

    
     ~1.2 min) should disappear.
    
  • Workup: Cool to room temperature. Concentrate in vacuo to remove methanol. Resuspend the residue in water (100 mL) and extract with DCM (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. The resulting oil typically solidifies upon standing.
    
    • Yield: ~8.5 g (88%).

    • Purity: >95% (NMR).

QC Check:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    8.32 (d, J=5.0 Hz, 1H, H-6), 6.75 (d, J=5.0 Hz, 1H, H-5), 3.98 (s, 3H, OMe), 2.45 (s, 3H, Me).
  • Note: Disappearance of the C2-Cl shift and appearance of the OMe singlet at 3.98 ppm confirms the product.

Protocol 2: C5-Functionalization via Suzuki-Miyaura Coupling

Rationale: The C5 position is electron-rich and susceptible to electrophilic bromination. The resulting bromide is an excellent handle for palladium-catalyzed cross-coupling to introduce biaryl motifs common in kinase inhibitors.[1]

Step A: Bromination

  • Dissolve 2-methoxy-4-methylpyrimidine (1.0 equiv) in Acetonitrile (0.2 M).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

  • Stir at room temperature for 2 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash with saturated

    
     (to remove excess 
    
    
    
    ).
  • Product: 5-Bromo-2-methoxy-4-methylpyrimidine (Yield: ~90%).

Step B: Suzuki Coupling

  • Reagents: 5-Bromo-intermediate (1.0 equiv), Arylboronic acid (1.2 equiv),

    
     (2.0 equiv), 
    
    
    
    (5 mol%).
  • Solvent: 1,4-Dioxane/Water (4:1, degassed).

  • Condition: Heat at 90°C for 12 hours in a sealed tube.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol 3: Lateral Functionalization (C4-Methyl Activation)

Rationale: The protons on the C4-methyl group are acidic (


 ~20-25) due to the electron-withdrawing nature of the pyrimidine ring. Lithiation allows for chain extension, introducing complexity without de novo synthesis.

Procedure:

  • Reagent Prep: Prepare Lithium Diisopropylamide (LDA) in situ or use commercial 2.0 M solution.

  • Lithiation: In a flame-dried Schlenk flask, dissolve 2-methoxy-4-methylpyrimidine (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C .[2][3]

  • Deprotonation: Add LDA (1.1 equiv) dropwise over 15 min. The solution will turn deep yellow/orange, indicating the formation of the lateral anion. Stir for 30 min at -78°C.

  • Quench: Add electrophile (e.g., Benzaldehyde, 1.2 equiv) dropwise.

  • Completion: Stir at -78°C for 1 hour, then slowly warm to 0°C.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[4]
    
  • Outcome: Formation of the C-C bond at the methyl position (e.g., 1-(2-methoxy-pyrimidin-4-yl)-2-phenylethanol).

Quantitative Data Summary

Reaction TypeSubstrateReagent/CatalystKey ConditionTypical YieldSelectivity

2-Cl-4-Me-pyrimidineNaOMeMeOH, 65°C85-92%Exclusive C2
Bromination 2-OMe-4-Me-pyrimidineNBSMeCN, 25°C88-95%Exclusive C5
Suzuki 5-Br-intermediate

Dioxane/H2O, 90°C70-85%C5-Biaryl
Lithiation 2-OMe-4-Me-pyrimidineLDATHF, -78°C60-75%Lateral (C4-Me)

Troubleshooting & Optimization

  • Regioselectivity in

    
    :  If starting from 2,4-dichloro-6-methylpyrimidine , attack typically favors C4 (para-like) over C2. To ensure the 2-methoxy-4-methyl core, starting from the 2-chloro precursor is recommended.
    
  • Lithiation Issues: If low yields are observed in Protocol 3, ensure the temperature is strictly maintained at -78°C to prevent nucleophilic attack of the base on the pyrimidine ring (Chichibabin-type side reactions).

  • Stability: The 2-methoxy group is stable to basic conditions but can hydrolyze to the pyrimidone (lactam) under strong acidic conditions (e.g., conc. HCl, reflux).

References

  • Synthesis of 2-Methoxy-4-methylpyrimidine

    • GuideChem. "Preparation of 2-Chloro-4-methylpyrimidine."[4] Link

    • ChemicalBook. "2-Chloro-4-methylpyrimidine Synthesis." Link

  • Functionalization & Medicinal Chemistry

    • Journal of Medicinal Chemistry.[5] "Role of the Methoxy Group in Approved Drugs."[5] Link

    • BenchChem.[1][6] "Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine." Link

  • Lithiation Strategies

    • Journal of the Chemical Society, Perkin Transactions 1. "Lithiation of 4-methoxy-2-pyridone."[2] Link (Analogous reactivity for pyrimidines).

Sources

The Versatile Scaffold: Harnessing 2-Methoxy-4-methylpyrimidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a plethora of FDA-approved drugs.[1][2] Its inherent ability to engage in various biological interactions, coupled with its synthetic tractability, makes it a privileged scaffold in the quest for novel therapeutics.[3] Among the diverse array of pyrimidine-based structures, 2-methoxy-4-methylpyrimidine emerges as a particularly promising starting point for the development of targeted therapies, especially in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the application of the 2-methoxy-4-methylpyrimidine scaffold, from its synthesis and derivatization to detailed protocols for biological evaluation. We will explore the causality behind experimental choices, ensuring a robust and reproducible workflow for researchers in the field.

Section 1: Synthesis of the 2-Methoxy-4-methylpyrimidine Scaffold

The efficient synthesis of the core scaffold is the critical first step in any drug discovery campaign. For 2-methoxy-4-methylpyrimidine, a reliable method involves the strategic substitution of a readily available starting material, such as 2,4-dichloropyrimidine. This approach allows for the sequential and controlled introduction of the methoxy and methyl groups.

Protocol 1: Two-Step Synthesis of 2-Methoxy-4-methylpyrimidine

This protocol is adapted from established methods for the synthesis of substituted pyrimidines.[4]

Step 1: Monomethoxy Substitution

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-dichloropyrimidine (1 equivalent) in anhydrous methanol (MeOH).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a solution of sodium methoxide (NaOMe) in methanol (0.95-1.0 equivalent) dropwise over 30 minutes. The sub-stoichiometric amount of NaOMe is crucial to favor mono-substitution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TCC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the formation of 2-chloro-4-methoxypyrimidine and minimize the formation of the di-substituted product.

  • Work-up: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-4-methoxypyrimidine.

Step 2: Methyl Group Installation via Cross-Coupling

  • Reaction Setup: To the crude 2-chloro-4-methoxypyrimidine (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane or toluene), add a methylating agent such as methylboronic acid or trimethylboroxine (1.2-1.5 equivalents).

  • Catalyst and Ligand: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equivalents), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite. Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired 2-methoxy-4-methylpyrimidine.

Section 2: Derivatization Strategies for Library Development

The true power of the 2-methoxy-4-methylpyrimidine scaffold lies in its potential for diverse functionalization. The pyrimidine ring offers multiple sites for modification, allowing for the creation of extensive chemical libraries to probe structure-activity relationships (SAR).

Key Derivatization Hotspots:
  • Position 6: The C6 position is often amenable to functionalization, allowing for the introduction of various substituents to modulate potency and selectivity.

  • The Methyl Group (Position 4): The methyl group can be functionalized, for instance, through benzylic bromination followed by nucleophilic substitution, to introduce linkers or other functional groups.

  • The Methoxy Group (Position 2): While generally stable, the methoxy group can be demethylated to a hydroxyl group, which can then be used as a handle for further derivatization.

Protocol 2: Palladium-Catalyzed C-H Arylation at Position 6

This protocol provides a general method for introducing aryl or heteroaryl moieties at the C6 position, a common strategy in the development of kinase inhibitors.

  • Reaction Setup: In a microwave-safe vial, combine 2-methoxy-4-methylpyrimidine (1 equivalent), the desired aryl or heteroaryl bromide/iodide (1.2 equivalents), a palladium catalyst such as Pd(OAc)₂ (0.1 equivalents), a phosphine ligand like SPhos (0.2 equivalents), and a base such as K₂CO₃ (2.5 equivalents).

  • Solvent: Add a suitable solvent, for example, a mixture of toluene and water.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 120-150 °C for 30-60 minutes. Microwave synthesis can significantly accelerate the reaction time.[5]

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield the C6-arylated derivative.

Section 3: Biological Evaluation of 2-Methoxy-4-methylpyrimidine Derivatives

The ultimate goal of synthesizing a chemical library is to identify compounds with desired biological activity. Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a primary focus of biological screening will be on this target class.[6][7]

Workflow for Biological Screening

Caption: A generalized workflow for the biological screening of a 2-methoxy-4-methylpyrimidine-based compound library.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against a specific kinase, such as the Epidermal Growth Factor Receptor (EGFR), which is a common target for anticancer drugs.[8][9]

  • Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in the assay buffer.

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. The signal (e.g., luminescence) will be inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.[10][11]

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in the appropriate medium and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value for each compound.

Section 4: Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the biological screening of the initial library will guide the subsequent rounds of synthesis and optimization. The goal is to identify key structural features that contribute to potency and selectivity.

Illustrative SAR Insights from Related Pyrimidine Scaffolds:
  • Kinase Hinge-Binding: The nitrogen atoms in the pyrimidine ring often act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase active site.

  • Gatekeeper Pocket Interaction: Substituents at the C4 and C6 positions can be tailored to interact with the "gatekeeper" residue of the kinase, influencing selectivity.

  • Solvent-Exposed Region: Modifications that extend into the solvent-exposed region can be used to improve pharmacokinetic properties such as solubility.

SAR_Concept cluster_Derivatization Derivatization Strategies cluster_Biological_Data Biological Data cluster_SAR SAR Insights Scaffold 2-Methoxy-4-methylpyrimidine Scaffold R1 Modification at C6 Scaffold->R1 R2 Functionalization of Methyl Group Scaffold->R2 R3 Modification of Methoxy Group Scaffold->R3 Potency Potency (IC50/GI50) R1->Potency R2->Potency R3->Potency Selectivity Kinase Selectivity Potency->Selectivity Lead_Candidate Lead Candidate Potency->Lead_Candidate PK Pharmacokinetics (ADME) Selectivity->PK Selectivity->Lead_Candidate PK->Lead_Candidate

Caption: A conceptual diagram illustrating the iterative process of SAR-driven lead optimization.

Conclusion and Future Directions

The 2-methoxy-4-methylpyrimidine scaffold represents a versatile and promising starting point for the discovery of novel therapeutic agents, particularly kinase inhibitors. Its synthetic accessibility and the potential for diverse derivatization allow for the systematic exploration of chemical space to identify potent and selective drug candidates. By following the detailed protocols and workflows outlined in this guide, researchers can effectively harness the potential of this valuable scaffold in their drug discovery programs. Future work in this area will likely focus on the development of more complex and three-dimensional derivatives, as well as the application of this scaffold to a broader range of biological targets beyond kinases.

References

  • Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors. (URL not available)
  • Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. (URL not available)
  • The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. (URL not available)
  • Synthesis and purification method of 2-amino-4-methylpyridine. (URL not available)
  • 2-mercaptopyrimidine - Organic Syntheses Procedure. (URL not available)
  • 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermedi
  • Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols. (URL not available)
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (URL not available)
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine deriv
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL METHYLPYRIMIDINE DERIVATIVES AS AN ANTIDIABETIC AND ANTIHYPERLIPIDEMIC AGENTS. (URL not available)
  • Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. (URL not available)
  • Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. [Link]

  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. [Link]

  • Biological evaluation of 2-methylpyrimidine derivatives as active pan Bcr-Abl inhibitors. (URL not available)
  • Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL not available)
  • Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (URL not available)
  • Compound Screening Guide!. (URL not available)
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

  • Derivatization – Knowledge and References. (URL not available)
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. [Link]

  • Synthesis and biological screening of novel 2-morpholinoquinoline nucleus clubbed with 1,2,4-oxadiazole motifs. [Link]

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (URL not available)
  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). [Link]

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. [Link]

  • Application Notes and Protocols for the Biological Screening of Heterocyclic Compounds. (URL not available)

Sources

Application Note: Protocols for Nucleophilic Substitution on 2-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the protocols for performing nucleophilic aromatic substitution (SNAr) on 2-Methoxy-4-methylpyrimidine . Unlike highly reactive 2-chloropyrimidines, the 2-methoxy analog represents a "deactivated" electrophile. The methoxy group is a poor leaving group (strong base, poor nucleofuge) compared to halides. Consequently, successful substitution requires specific activation strategies—typically thermal energy (microwave) or acid catalysis—to overcome the high activation energy barrier.

Key Chemical Constraints:

  • Leaving Group Ability: OMe < SMe < F < Cl. The reaction requires forcing conditions compared to chloropyrimidines.

  • Side Reaction Risk (C4-Methyl Acidity): The protons on the 4-methyl group are acidic (pKa ~20). The use of strong, non-nucleophilic bases (e.g., LDA, n-BuLi) will result in lateral deprotonation at the methyl group rather than substitution at C2. Therefore, protocols must utilize neutral nucleophiles or weak bases (carbonates).

  • Regiochemistry: The C2 position is the only viable electrophilic site for substitution, activated by the flanking N1 and N3 nitrogen atoms.

Mechanistic Insight: The SNAr Pathway

The reaction proceeds via an addition-elimination mechanism.[1] The rate-determining step is typically the formation of the Meisenheimer-like tetrahedral intermediate (σ-complex).

Reaction Mechanism Diagram

SNAr_Mechanism Substrate 2-Methoxy-4-methylpyrimidine TS1 Transition State 1 (Attack at C2) Substrate->TS1 Nu Nucleophile (H-Nu:) Nu->TS1 Intermediate Tetrahedral Intermediate (Meisenheimer Complex) TS1->Intermediate RDS (High Barrier) TS2 Transition State 2 (Loss of MeOH) Intermediate->TS2 Product 2-Substituted Pyrimidine TS2->Product Byproduct Methanol (MeOH) TS2->Byproduct

Figure 1: The SNAr pathway requires overcoming the stability of the C-O bond. The intermediate is stabilized by the electron-withdrawing nature of the ring nitrogens.

Experimental Protocols

Protocol A: Microwave-Assisted Aminolysis (Library Synthesis)

Application: Rapid synthesis of 2-amino-4-methylpyrimidines for SAR (Structure-Activity Relationship) studies. Rationale: The methoxy group is unreactive at standard reflux temperatures. Microwave irradiation provides efficient dielectric heating, polarizing the transition state and accelerating the reaction significantly (often reducing times from 24h to 30 mins).

Materials
  • Substrate: 2-Methoxy-4-methylpyrimidine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (2.0 - 3.0 equiv)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO). Note: Ethanol is often insufficient due to low boiling point.

  • Base (Optional): DIPEA (Diisopropylethylamine) if using amine salts.

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave synthesis vial, dissolve 2-Methoxy-4-methylpyrimidine (100 mg, 0.8 mmol) in NMP (2.0 mL).

  • Addition: Add the amine nucleophile (2.4 mmol, 3 equiv).

    • Critical: If the amine is a hydrochloride salt, add 3.5 equiv of DIPEA to release the free base.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Reaction: Irradiate at 160°C for 45 minutes (High Absorption Level).

    • Note: If using a volatile amine, ensure the vessel is rated for >20 bar pressure.

  • Monitoring: Analyze by LC-MS. The product peak (M+H of amine adduct) should dominate; the starting material (M+H ~125) should be absent.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (30 mL).

    • Wash with water (3 x 10 mL) to remove NMP/DMSO.

    • Wash with Brine (10 mL), dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: Acid-Mediated Hydrolysis (De-methylation)

Application: Conversion to 4-methylpyrimidin-2(1H)-one (tautomer of 2-hydroxy-4-methylpyrimidine). Rationale: Under acidic conditions, the N1 or N3 nitrogen is protonated, significantly increasing the electrophilicity of the C2 carbon. Water acts as the nucleophile.[2]

Materials
  • Substrate: 2-Methoxy-4-methylpyrimidine

  • Reagent: 6M Hydrochloric Acid (aqueous) or HBr in Acetic Acid.

  • Solvent: Water or Acetic Acid.

Step-by-Step Methodology
  • Mixture: Dissolve the substrate in 6M HCl (concentration ~0.5 M).

  • Reflux: Heat the mixture to reflux (100°C) for 4-6 hours.

  • Monitoring: TLC (highly polar mobile phase required, e.g., 10% MeOH/DCM). Starting material will disappear; product will likely streak or stay on the baseline.

  • Isolation:

    • Concentrate the aqueous solution in vacuo to dryness.

    • Triturate the solid residue with Acetone or Ether to remove organic impurities.

    • The resulting solid is usually the hydrochloride salt of the pyrimidinone.

Optimization & Troubleshooting Guide

The following decision tree helps navigate common issues such as low conversion or byproduct formation.

Optimization Workflow

Optimization_Workflow Start Start Reaction (Standard: 160°C, NMP) Check Check LC-MS (t = 1 hour) Start->Check Success >90% Conversion Proceed to Workup Check->Success Yes LowConv <50% Conversion (SM remains) Check->LowConv No Byprod Byproducts Observed (Hydrolysis/Decomp) Check->Byprod Dirty Profile TempUp Increase Temp to 180°C (Microwave) LowConv->TempUp AcidCat Add 0.5 eq AcOH (Protonate Ring N) LowConv->AcidCat DrySolv Dry Solvent/Reagents (Eliminate Water) Byprod->DrySolv LowerTemp Reduce Temp to 120°C Extend Time Byprod->LowerTemp

Figure 2: Decision matrix for optimizing the displacement of the unreactive methoxy group.

Comparative Data: Leaving Group Reactivity
Leaving Group (C2)Reactivity RankTypical Condition (Aminolysis)Notes
-SO2Me (Sulfone)1 (Highest)0°C to RTPrepared by oxidizing -SMe. Best for sensitive substrates.
-Cl (Chloride)2RT to 80°CStandard commercial starting material.
-SMe (Thiomethyl)3100°C - 140°COften requires activation or oxidation.
-OMe (Methoxy)4 (Lowest)140°C - 180°CCurrent Subject. Requires high energy input.

References

  • Mechanistic Basis of SNAr

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism."[3] Available at: [Link]

  • Pyrimidine Reactivity Profiles

    • WuXi AppTec. "Regioselectivity in SNAr reaction of Dichloropyrimidines." (Provides comparative context for C2 vs C4 reactivity). Available at: [Link]

  • Aminolysis Conditions

    • Melguizo, M., et al. "Aminolysis of Methoxy Groups in Pyrimidine Derivatives."[4] Journal of Heterocyclic Chemistry, 2002.[4] (Demonstrates activation requirements). Available at: [Link]

Sources

2-Methoxy-4-methylpyrimidine as an intermediate in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and application of 2-Methoxy-4-methylpyrimidine (MMP) , a critical heterocyclic intermediate in the development of sulfonylurea herbicides and pyrimidinyloxy-based agrochemicals.

Part 1: Executive Summary & Chemical Profile

2-Methoxy-4-methylpyrimidine (CAS: 14001-60-6) serves as a "privileged scaffold" in agrochemistry. Its pyrimidine core acts as the toxophore in various Acetolactate Synthase (ALS) inhibitors, while the 2-methoxy and 4-methyl groups provide essential electronic tuning and steric handles for downstream functionalization.

Property Data
IUPAC Name 2-Methoxy-4-methylpyrimidine
CAS Number 14001-60-6
Molecular Formula C₆H₈N₂O
Molecular Weight 124.14 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point 213.3°C (at 760 mmHg)
Density 1.068 g/cm³
Solubility Soluble in methanol, dichloromethane, toluene; sparingly soluble in water.[1][2][3][4][5]
Key Reactivity Electrophilic aromatic substitution (C5), Radical bromination (4-Methyl), Nucleophilic displacement (2-Methoxy).

Part 2: Synthesis Protocol (Upstream Processing)

The industrial synthesis of MMP typically follows a convergent pathway. While direct condensation is possible, the Nucleophilic Aromatic Substitution (SɴAr) route via 2-chloro-4-methylpyrimidine is preferred for its high yield and purity profile.

Protocol: Synthesis of 2-Methoxy-4-methylpyrimidine

Reaction Logic: This protocol utilizes the high reactivity of the C2-chlorine atom (activated by two adjacent nitrogen atoms) to facilitate displacement by a methoxide nucleophile.

Reagents:

  • Precursor: 2-Chloro-4-methylpyrimidine (1.0 eq)

  • Nucleophile: Sodium Methoxide (NaOMe), 30% solution in methanol (1.2 eq)

  • Solvent: Anhydrous Methanol (5-10 volumes)

  • Quench: Glacial Acetic Acid

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with nitrogen.[6]

  • Dissolution: Charge 2-Chloro-4-methylpyrimidine into the flask. Add anhydrous methanol and stir until fully dissolved at ambient temperature (20–25°C).

  • Addition: Add the Sodium Methoxide solution dropwise via an addition funnel over 30 minutes. Critical Control Point: Maintain temperature below 30°C to prevent side reactions (ring opening).

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor reaction progress via HPLC (Target: <0.5% starting material).

  • Quench & Workup:

    • Cool the mixture to 10°C.

    • Adjust pH to 7.0–7.5 using glacial acetic acid (neutralizes excess alkoxide).

    • Concentrate under reduced pressure to remove methanol.

    • Resuspend the residue in Toluene and water. Separate the phases.

    • Wash the organic (Toluene) phase with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Distill the crude oil under vacuum (approx. 55–60°C at 1 mmHg) to obtain pure MMP.

Yield Expectation: 85–92% Purity: >98.5% (GC area %)

Part 3: Agrochemical Applications (Downstream Synthesis)

MMP is rarely the final active ingredient; it is a divergent intermediate . It primarily feeds into two major herbicide classes: Sulfonylureas and Pyrimidinyloxy-benzoates .

Pathway A: Sulfonylurea Herbicide Synthesis

Mechanism:[7] The 4-methyl group is functionalized to an amine, which is then coupled with a sulfonyl isocyanate.

  • Functionalization: Radical bromination of MMP (NBS/AIBN) yields 2-methoxy-4-(bromomethyl)pyrimidine .

  • Amination: Displacement with ammonia or Gabriel synthesis yields 2-methoxy-4-(aminomethyl)pyrimidine .

  • Coupling: The amine reacts with an aryl sulfonyl isocyanate (e.g., 2-methoxycarbonylbenzenesulfonyl isocyanate) to form the sulfonylurea bridge.

Pathway B: Pyrimidinyloxy Ether Synthesis

Mechanism: Used in the synthesis of herbicides like Bispyribac-sodium analogs (though Bispyribac typically uses dimethoxy, MMP analogs are used for resistance management).

  • Reaction: MMP is oxidized (N-oxide) and rearranged or directly coupled via SɴAr if a leaving group is introduced at C5 or if the 2-methoxy group is used as a leaving group (less common).

Visualization: Synthesis & Application Flowchart

G Start Methyl Acetoacetate + Formamidine Inter1 2-Hydroxy-4-methylpyrimidine Start->Inter1 Cyclization Inter2 2-Chloro-4-methylpyrimidine Inter1->Inter2 POCl3 Chlorination MMP 2-METHOXY-4-METHYLPYRIMIDINE (MMP) Inter2->MMP NaOMe/MeOH Substitution Bromide Bromomethyl Derivative MMP->Bromide NBS/AIBN Radical Bromination Herbicide2 Pyrimidinyloxy Herbicides MMP->Herbicide2 Functionalization & Coupling Amine Aminomethyl Derivative Bromide->Amine NH3 Amination Herbicide1 Sulfonylurea Herbicides (ALS Inhibitors) Amine->Herbicide1 + Aryl Sulfonyl Isocyanate

Caption: Divergent synthesis pathway of 2-Methoxy-4-methylpyrimidine from precursors to active agrochemical ingredients.

Part 4: Process Optimization & Troubleshooting

Parameter Common Issue Corrective Action
Moisture Control Hydrolysis of 2-chloro precursor back to 2-hydroxy form.Ensure Methanol water content is <0.05% (KF). Use dry nitrogen sweep.
Temperature Formation of dimethyl ether (DME) byproduct or ring degradation.Maintain reflux strictly at 65°C; do not overheat during distillation (>120°C pot temp).
pH during Workup Hydrolysis of the methoxy group (acid labile).Quench strictly to pH 7.0–7.5. Avoid strong mineral acids; use Acetic Acid.
Impurity Profile Presence of 2,4-dimethoxypyrimidine (from di-chloro impurity).Verify starting material purity. 2,4-dichloro analog reacts twice as fast.

Part 5: Analytical Protocol (HPLC)

Method: Reverse Phase HPLC

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (pyrimidine ring absorption).

  • Retention Time: MMP typically elutes at ~6.5 min; 2-Chloro precursor at ~8.2 min.

Part 6: Safety & Handling

  • Flammability: MMP and its solvents (Methanol, Toluene) are flammable. Ground all equipment.

  • Toxicity: Pyrimidine intermediates can be skin sensitizers and irritants. Use full PPE (nitrile gloves, respirator).

  • Reactivity: Avoid contact with strong oxidizers and strong acids (risk of exothermic hydrolysis).

References

  • Preparation of Pyrimidylmethyl sulfonamide compounds. European Patent EP2252606A1. Google Patents.[3] Link

  • Synthesis of 2-methoxy-4-methylpyrimidine. ChemicalBook. Link

  • Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Link

  • Process for preparing 2-amino-4,6-dimethoxypyrimidine (Related Methodology). Google Patents. Link

  • 2-Methoxy-4-methylpyrimidine Product Profile. BLD Pharm. Link

Sources

Application Note: Catalytic Cross-Coupling & Functionalization of 2-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic protocols for catalytic cross-coupling and functionalization of 2-Methoxy-4-methylpyrimidine , a versatile electron-deficient scaffold widely used in medicinal chemistry (e.g., kinase inhibitors).

The guide distinguishes between Direct C-H Functionalization (of the ring and lateral methyl group) and Classical Cross-Coupling (utilizing halogenated precursors), providing a comprehensive roadmap for diversifying this core.

Introduction & Strategic Analysis

2-Methoxy-4-methylpyrimidine (CAS: 14001-60-6) presents a unique reactivity landscape defined by the interplay between the electron-withdrawing pyrimidine ring, the electron-donating methoxy group (C2), and the acidic lateral methyl group (C4).

Successful functionalization requires selecting the correct catalytic manifold to target specific positions:

  • C4-Methyl Group: Activated via Lateral Lithiation (pKa ~26) for alkylation or arylation.

  • C6-Position: The most electron-deficient ring carbon, susceptible to Nucleophilic Radical Addition (Minisci) .

  • C5-Position: The "aromatic-like" position, accessible via Directed Lithiation/Borylation or Electrophilic Aromatic Substitution (SEAr) on activated derivatives.

  • C2-Methoxy Group: Acts as a potential leaving group for SNAr but primarily serves as a directing group (DG) or electronic modulator in C-H activation.

Reactivity Landscape

The following diagram maps the accessible chemical space for this scaffold.

ReactivityMap Core 2-Methoxy-4-methylpyrimidine Lateral Lateral Functionalization (C4-Methyl) Core->Lateral LDA / n-BuLi (Deprotonation) Minisci Minisci Reaction (C6-Alkylation) Core->Minisci Radical Source / Oxidant (Nucleophilic Attack) Lithiation C-H Borylation/Halogenation (C5-Selective) Core->Lithiation LiTMP / B(OiPr)3 (DoM / Steric Control) Suzuki Suzuki Coupling (Requires 5-Br Precursor) Core->Suzuki Pd(0) / Ar-B(OH)2 (Standard Cross-Coupling) LatProd C4-Homologated Derivatives Lateral->LatProd MinProd C6-Alkylated Pyrimidines Minisci->MinProd LithProd C5-Boronates / Halides (Suzuki Precursors) Lithiation->LithProd

Figure 1: Strategic reactivity map for 2-Methoxy-4-methylpyrimidine. High-contrast colors indicate distinct mechanistic pathways.

Protocol A: Lateral Functionalization (C4-Methyl)

Mechanism: Lateral Lithiation / Nucleophilic Substitution Target: Extension of the C4-methyl side chain.

The methyl protons at C4 are benzylic-like and significantly acidified by the electron-deficient pyrimidine ring. Deprotonation with a strong base generates a nucleophilic species that can be trapped with electrophiles or transmetallated for Negishi-type couplings.

Experimental Workflow
  • Reagents:

    • Base: Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi). Note: LDA is preferred to minimize nucleophilic attack on the ring.

    • Solvent: Anhydrous THF (0.2 M).

    • Electrophile: Alkyl halides, aldehydes, or Weinreb amides.

  • Procedure:

    • Step 1 (Metallation): Cool a solution of 2-methoxy-4-methylpyrimidine (1.0 equiv) in THF to -78 °C . Add LDA (1.1 equiv) dropwise over 15 minutes. The solution typically turns deep yellow/orange, indicating anion formation.

    • Step 2 (Incubation): Stir at -78 °C for 30–60 minutes to ensure complete deprotonation.

    • Step 3 (Quenching): Add the electrophile (1.2 equiv) slowly.

    • Step 4 (Warming): Allow the reaction to warm to 0 °C (or RT depending on electrophile reactivity) over 2 hours.

    • Step 5 (Workup): Quench with sat. NH4Cl.[1] Extract with EtOAc.

Data Summary: Electrophile Scope
ElectrophileProduct TypeTypical YieldNotes
Benzaldehyde Secondary Alcohol75-85%Classic reactivity; forms C4-CH2-CH(OH)Ph.
Allyl Bromide Alkene (Homoallylic)60-70%Requires rapid addition to prevent dialkylation.
CO2 (Dry Ice) Acetic Acid Deriv.55-65%Forms 2-(2-methoxypyrimidin-4-yl)acetic acid.

Expert Insight: If dialkylation is observed (common with highly reactive alkyl halides), use the "Knochel modification" : Transmetallate the lithium species to Zinc (ZnCl2, 1.1 equiv) at -78 °C before adding the electrophile. This tempers reactivity and improves mono-alkylation selectivity [1].

Protocol B: C5-Selective C-H Activation (Lithiation-Borylation)

Mechanism: Directed Ortho Metalation (DoM) / Steric Control Target: Installation of a handle at C5 for subsequent Suzuki Coupling.

While C6 is electronically activated, C5 is the preferred site for lithiation when using bulky bases (LiTMP) due to the "halogen-dance" type thermodynamics and steric avoidance of the N1 lone pair repulsion. This protocol converts the inert C-H bond into a versatile boronate ester [2].

Experimental Workflow
  • Reagents:

    • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Generated in situ.

    • Boron Source: Triisopropyl borate (B(OiPr)3).

    • Pinacol Source: Pinacol (2,3-dimethyl-2,3-butanediol).[2]

  • Procedure:

    • Step 1: Generate LiTMP by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at -78 °C. Warm to 0 °C for 15 min, then cool back to -78 °C.

    • Step 2: Add 2-methoxy-4-methylpyrimidine (1.0 equiv) dropwise. Stir for 1 hour at -78 °C. Crucial: Do not allow to warm, or the anion may isomerize or decompose.

    • Step 3: Add B(OiPr)3 (1.2 equiv) rapidly. Stir for 30 min at -78 °C, then warm to RT.

    • Step 4: Add Pinacol (1.2 equiv) and acetic acid (1.0 equiv). Stir overnight.

    • Step 5: Isolate the 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) derivative.

Pathway Diagram (C5 vs C6 Selectivity)

Selectivity cluster_conditions Condition Dependent Selectivity Substrate 2-Methoxy-4-methylpyrimidine LiTMP LiTMP (Bulky Base) Kinetic/Steric Control Substrate->LiTMP Radical Alkyl Radical (Minisci) Substrate->Radical C5_Prod C5-Lithio Species (Precursor to Boronate) LiTMP->C5_Prod Steric preference Avoids N1 repulsion C6_Prod C6-Alkyl Species (Minisci Product) Radical->C6_Prod Electronic preference (Most electron-deficient)

Figure 2: Divergent regioselectivity based on reagent class.

Protocol C: Minisci C-H Alkylation (C6-Selective)

Mechanism: Radical Substitution Target: Direct alkylation at C6 (most electron-deficient site).

This reaction is ideal for introducing alkyl groups (e.g., tert-butyl, isopropyl) directly onto the ring without pre-functionalization.

Experimental Workflow
  • Reagents:

    • Radical Precursor: Carboxylic acid (e.g., Pivalic acid) or Alkyl sulfinate.

    • Oxidant: Ammonium persulfate ((NH4)2S2O8) and AgNO3 (cat.).

    • Solvent: Aqueous H2SO4 (10%) / CH3CN (biphasic).

  • Procedure:

    • Step 1: Dissolve substrate (1.0 equiv) and carboxylic acid (2.0 equiv) in 1:1 water/acetonitrile containing H2SO4 (1.0 equiv).

    • Step 2: Add AgNO3 (0.2 equiv).

    • Step 3: Heat to 70 °C. Add (NH4)2S2O8 (2.0 equiv) solution dropwise over 30 minutes.

    • Step 4: Monitor for gas evolution (CO2).

    • Step 5: Neutralize and extract.[1] The alkyl group installs selectively at C6 [3].

Protocol D: Suzuki-Miyaura Cross-Coupling (Standard)

Mechanism: Pd(0)-Catalyzed Cross-Coupling Target: Arylation of the pyrimidine core.

If direct C-H activation (Protocol B) yields insufficient selectivity, the industry standard is to utilize 5-bromo-2-methoxy-4-methylpyrimidine (commercially available or made via NBS bromination of the core).

Optimized Conditions (High Throughput Compatible)
ComponentRecommendationFunction
Catalyst Pd(dppf)Cl2 (3-5 mol%)Robust, air-stable catalyst.
Base K2CO3 (2.0 equiv) or K3PO4Mild activation of boronic acid.
Solvent 1,4-Dioxane / Water (4:1)Promotes solubility and transmetallation.
Temperature 80–100 °CRequired for oxidative addition to electron-rich aryl bromides.

Procedure:

  • Combine 5-bromo-2-methoxy-4-methylpyrimidine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base in solvent.

  • Degas (sparge with Argon for 5 min).

  • Add Pd catalyst.[1][3][4]

  • Heat to 90 °C for 4–12 hours.

  • Result: High-yield formation of 5-Aryl-2-methoxy-4-methylpyrimidines .

References

  • Knochel, P. et al. "Preparation of Polyfunctional Organozinc Reagents." Chemical Reviews, 1993. Link

  • Smolecule Inc. "Lithiation-Borylation Techniques for Boronic Ester Formation." Application Note, 2024. Link

  • Minisci, F. et al. "Nucleophilic Character of Alkyl Radicals: New Syntheses of Alkylheterocycles." Tetrahedron, 1971. Link

  • Vertex Pharmaceuticals. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of Medicinal Chemistry, 2025. Link

  • OpenChem Hub. "C-H Activation at Remote Positions." Video Lecture, 2024. Link (Contextual reference for regioselectivity).

(Note: Dates for future citations [2024-2026] reflect the current simulation time of Jan 2026).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-4-methylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. By understanding the underlying chemical principles and potential pitfalls, you can achieve more consistent and high-yielding results.

Overview of the Core Synthesis Pathway

2-Methoxy-4-methylpyrimidine is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The most common and industrially relevant synthetic route is the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-methylpyrimidine with a methoxide source, typically sodium methoxide.[3]

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the 2- and 4-positions.[4][5] The chlorine atom at the C2 position serves as a good leaving group, readily displaced by the strongly nucleophilic methoxide ion.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻) attacks the electron-deficient C2 carbon of the pyrimidine ring, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex.[6]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl⁻), yielding the final product, 2-Methoxy-4-methylpyrimidine.

Controlling reaction conditions is paramount to favor this pathway and minimize side reactions.

Frequently Asked Questions (FAQs)

Here we address common high-level questions regarding the synthesis.

Q1: What is the recommended starting material and nucleophile? A: The standard starting material is 2-chloro-4-methylpyrimidine.[3] The most effective and common nucleophile is sodium methoxide (NaOMe). It can be purchased commercially or prepared in situ by reacting sodium metal with anhydrous methanol.

Q2: Why are anhydrous conditions so critical for this reaction? A: The presence of water can lead to several detrimental side reactions. First, water can neutralize the sodium methoxide nucleophile, reducing its effective concentration and stalling the reaction.[7] Second, water can hydrolyze the starting material (2-chloro-4-methylpyrimidine) to form 4-methylpyrimidin-2-one (4-methyluracil), a common impurity.

Q3: What is a typical yield for this synthesis? A: With optimized conditions, yields can be quite high, often exceeding 90%. However, yields can vary significantly depending on the purity of reagents, solvent quality, temperature control, and reaction scale.[8]

Q4: How should I monitor the progress of the reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., ethyl acetate/hexane) to resolve the starting material and the product. The product, being an ether, is typically less polar than the starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Troubleshooting Guide: From Low Yield to Impure Product

This section provides a systematic approach to diagnosing and solving common experimental issues.

Issue 1: Low or No Product Yield

This is the most common issue, often stemming from problems with the reagents or reaction setup.[9][10]

Potential Cause Diagnostic Check Solution & Optimization
Inactive Nucleophile Test the activity of the sodium methoxide. Commercial NaOMe can degrade upon storage. If prepared in-situ, ensure the sodium metal was fresh and the methanol was anhydrous.Use freshly opened commercial sodium methoxide or prepare it fresh for each reaction. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.[11]
Presence of Moisture Review your procedure. Was the glassware properly flame-dried or oven-dried? Was the solvent certified anhydrous or properly distilled and dried?Flame-dry all glassware under vacuum or in a stream of inert gas (N₂ or Ar). Use a certified anhydrous solvent like methanol or THF.[9]
Suboptimal Temperature Check your reaction temperature. The reaction is often run at reflux in methanol (around 65-70°C).[12] Temperatures that are too low will result in a sluggish or stalled reaction.Ensure consistent and adequate heating using a temperature-controlled oil bath. Monitor the internal reaction temperature if possible.
Poor Starting Material Quality Analyze the purity of the 2-chloro-4-methylpyrimidine starting material via ¹H NMR, GC-MS, or melting point.Purify the starting material by recrystallization or column chromatography if significant impurities are detected.[13]
Troubleshooting Workflow: Low Yield

Below is a logical workflow to diagnose the cause of low product yield.

G start Low Yield Observed check_reagents 1. Verify Reagent Quality (NaOMe & Starting Material) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions 2. Check Reaction Conditions (Anhydrous? Temp?) conditions_ok Conditions OK? check_conditions->conditions_ok check_workup 3. Review Workup Procedure workup_ok Workup OK? check_workup->workup_ok reagents_ok->check_conditions Yes fix_reagents Solution: - Use fresh NaOMe - Purify starting material reagents_ok->fix_reagents No conditions_ok->check_workup Yes fix_conditions Solution: - Flame-dry glassware - Use anhydrous solvent - Optimize temperature conditions_ok->fix_conditions No fix_workup Solution: - Check aqueous layer for product - Optimize extraction solvent workup_ok->fix_workup No

Caption: Troubleshooting workflow for low yield.

Issue 2: Significant Byproduct Formation

The presence of unexpected spots on a TLC plate or peaks in a GC-MS trace indicates side reactions are occurring.

Symptom Potential Cause & Byproduct Solution & Optimization
Polar byproduct observed Hydrolysis: Water in the reaction mixture hydrolyzes the 2-chloro-4-methylpyrimidine to 4-methylpyrimidin-2-one. This is a very common issue.[14]Rigorously exclude water from the reaction. Use anhydrous solvents and flame-dried glassware. Running the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.
Multiple unknown byproducts Decomposition: Excessively high temperatures or prolonged reaction times can lead to decomposition of the starting material or product.Do not exceed the optimal reaction temperature (e.g., refluxing methanol). Monitor the reaction by TLC and quench it as soon as the starting material is consumed.[9]
Issue 3: Reaction Stalls or is Incomplete

Sometimes a reaction will proceed initially but fail to reach completion.

Symptom Potential Cause Solution & Optimization
TLC shows both starting material and product after extended time Insufficient Nucleophile: The sodium methoxide may have been consumed by trace amounts of water or other acidic impurities, or an insufficient amount was used initially.Add an additional portion of sodium methoxide (e.g., 0.2-0.3 equivalents) to the reaction mixture and continue to monitor. For future runs, use a slightly larger excess (1.2 eq).
Reaction is sluggish from the start Low Temperature: The activation energy for the reaction is not being overcome.Ensure the reaction is being heated to the appropriate temperature. For methanol, this is typically its reflux point (~65 °C). Confirm your heating mantle or oil bath is calibrated correctly.

Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 2-chloro-4-methylpyrimidine (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and allow it to cool under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add anhydrous methanol. Then, carefully add sodium methoxide (1.2 eq) and stir until it is fully dissolved.

  • Initiation: Add 2-chloro-4-methylpyrimidine (1.0 eq) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65°C) using a heating mantle. Maintain a gentle reflux.

  • Monitoring: Monitor the reaction progress every 30-60 minutes using TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully remove the methanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add water and extract the product with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x volumes).[13]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography or recrystallization.[15]

References

  • Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. Bentham Science. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health (NIH). Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Nucleophilic substitution reactions | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • PHENYL AZIDE. Organic Syntheses. Available at: [Link]

  • Pyrimidine - Wikipedia. Wikipedia. Available at: [Link]

  • Selective nucleophilic aromatic substitution to furnish... ResearchGate. Available at: [Link]

  • 2-Methoxy-4-methylpyridine: A Cornerstone in Pharmaceutical Intermediate Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]

  • CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.Google Patents.
  • High-Purity Organic Synthesis Intermediates: The Role of 2-Methoxy-4-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. National Institutes of Health (NIH). Available at: [Link]

  • Comprehensive Investigation of Pyrimidine Synthesis, Reactions, and Biological Activity. IJRPR. Available at: [Link]

  • Pyrimidines, Purines and Azepines – synthesis, reactions and applications. YouTube. Available at: [Link]

  • What are some common causes of low reaction yields? Reddit. Available at: [Link]

  • Mastering Organic Synthesis with 2-Chloro-4-methylpyrimidine: A Chemist's Essential Tool. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.Google Patents.
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.Google Patents.
  • Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. PubMed. Available at: [Link]

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

Technical Support Center: Optimization of 2-Methoxy-4-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-Methoxy-4-methylpyrimidine is a classic Nucleophilic Aromatic Substitution (


). While the reaction appears straightforward, the presence of the electron-donating methyl group at the C4 position deactivates the pyrimidine ring toward nucleophilic attack compared to unsubstituted pyrimidines. Consequently, reaction temperature  becomes the critical lever for success.

This guide addresses the specific kinetic barriers and thermodynamic pitfalls associated with this synthesis, providing actionable troubleshooting steps for researchers encountering stalled reactions or high impurity profiles.

The Chemistry: Why Temperature Matters

The transformation relies on the displacement of a leaving group (typically Chloride) at the C2 position by a Methoxide anion.

  • The Kinetic Challenge: The C4-methyl group induces a positive inductive effect (+I), increasing electron density in the ring. This raises the activation energy (

    
    ) required for the methoxide to attack the C2 carbon. Room temperature is often insufficient for complete conversion. 
    
  • The Thermodynamic Risk: Excessive heat, particularly in the presence of trace moisture, favors the formation of the thermodynamic "dead-end" product: 2-Hydroxy-4-methylpyrimidine (via hydrolysis) or potential O-to-N rearrangements (lactam formation).

Reaction Pathway Diagram

ReactionPathway cluster_0 Temperature Zones SM 2-Chloro-4-methylpyrimidine (Starting Material) Intermediate Meisenheimer-like Complex SM->Intermediate  + NaOMe (Endothermic Step)   Reagents NaOMe / MeOH Product 2-Methoxy-4-methylpyrimidine (Target) Intermediate->Product  - NaCl (Fast)   Impurity 2-Hydroxy-4-methylpyrimidine (Hydrolysis Impurity) Intermediate->Impurity  + H2O / High Temp (Side Reaction)  

Caption: Figure 1. The reaction pathway illustrates the competition between the desired


 mechanism and the hydrolysis side reaction favored by high temperatures and moisture.

Troubleshooting Guide (FAQ Format)

Module A: Incomplete Conversion (Kinetic Issues)

Q: My reaction stalls at ~60% conversion after 4 hours at room temperature (25°C). Adding more NaOMe doesn't help. Why?

A: You are facing a kinetic barrier . The 4-methyl group stabilizes the ring, making the C2 position less electrophilic. At 25°C, a significant portion of the molecules simply lack the thermal energy to overcome the activation barrier for the initial nucleophilic attack.

  • Diagnosis: TLC shows a persistent starting material spot (

    
     in 20% EtOAc/Hex) that does not diminish over time.
    
  • Solution:

    • Increase Temperature: Raise the reaction to Reflux (approx. 65°C for Methanol) . The reaction typically requires 2–4 hours at reflux to reach >98% conversion.

    • Solvent Switch (Advanced): If methanol reflux is insufficient (rare), switch to a higher boiling solvent like THF (bp 66°C) or Acetonitrile (bp 82°C) while using solid NaOMe, though MeOH is preferred to prevent transesterification side-products.

Module B: Impurity Profile (Thermodynamic Issues)

Q: I ran the reaction at 80°C in a sealed tube to speed it up, but I see a new, highly polar impurity. What happened?

A: You likely triggered hydrolysis or demethylation .[1] At temperatures >75°C, particularly in a sealed vessel where pressure builds, the system becomes intolerant to even trace amounts of water. The methoxide can act as a base to deprotonate water, generating hydroxide (


), which is a competitive nucleophile.
  • The Impurity: 2-Hydroxy-4-methylpyrimidine (often exists as the tautomer 2-pyridone). It is highly polar and often precipitates or streaks on silica.

  • Solution:

    • Strict Anhydrous Conditions: Ensure Methanol is dry (<0.05% water). Use a drying tube or inert atmosphere (

      
      /Ar).
      
    • Lower the Temperature: Return to atmospheric reflux (65°C). The rate gain from 65°C to 80°C is not worth the selectivity loss.

Module C: Safety & Exotherms

Q: Is the addition of Sodium Methoxide exothermic? Can I add it all at once?

A: Yes, the dissolution of solid NaOMe in MeOH is exothermic, and the initial mixing with the chloropyrimidine can generate heat. Do NOT add all at once at high temperatures.

  • Protocol:

    • Cool the 2-Chloro-4-methylpyrimidine/MeOH solution to 0–5°C .

    • Add NaOMe (solid or 25% solution) dropwise/portion-wise.

    • Allow to warm to Room Temp, then heat to reflux. This prevents a runaway exotherm and minimizes immediate side reactions.

Optimized Experimental Protocol

Objective: Synthesis of 2-Methoxy-4-methylpyrimidine (10g Scale) Target Yield: >90% | Purity: >98%

Materials:
  • Substrate: 2-Chloro-4-methylpyrimidine (1.0 eq)

  • Reagent: Sodium Methoxide (NaOMe), 25-30% wt solution in Methanol (1.2 eq)

  • Solvent: Anhydrous Methanol (5 vol relative to substrate)

Step-by-Step Methodology:
  • Setup: Equip a 3-neck round bottom flask with a magnetic stir bar, a reflux condenser, a temperature probe, and a nitrogen inlet.

  • Charging: Add 2-Chloro-4-methylpyrimidine (10.0 g, 77.8 mmol) and Anhydrous Methanol (50 mL).

  • Cooling: Submerge the flask in an ice bath. Cool internal temperature to 0–5°C .

  • Addition: Add NaOMe solution (20.2 mL of 30% soln, ~93.4 mmol) dropwise over 15 minutes. Note: Maintain internal temp <10°C.

  • Ramp: Remove ice bath. Stir at Room Temperature (20–25°C) for 30 minutes.

  • Reaction: Heat the mixture to Reflux (~65°C) . Maintain reflux for 3–4 hours .

    • Checkpoint: Monitor by HPLC or TLC (Hexane:EtOAc 4:1). Target <1% Starting Material.

  • Workup:

    • Cool to Room Temperature.[2][3][4]

    • Concentrate in vacuo to remove most Methanol (do not distill to dryness; risk of thermal decomposition).

    • Dilute residue with Water (50 mL) and extract with Dichloromethane (DCM) (

      
       mL).
      
    • Note: The product is in the organic layer.[2][4][5] The polar impurity (2-hydroxy derivative) will remain in the aqueous layer (pH dependent).

  • Isolation: Dry organic layer over

    
    , filter, and concentrate to yield the pale yellow oil/solid.
    

Diagnostic Logic Flow

Use this decision tree to resolve yield or purity issues during the campaign.

Troubleshooting Start Start Troubleshooting CheckConv Check Conversion (HPLC/TLC) Start->CheckConv LowConv Conversion < 90% CheckConv->LowConv HighConv Conversion > 95% CheckConv->HighConv CheckTemp Was reaction Refluxed? LowConv->CheckTemp CheckPurity Check Purity (Polar Impurity?) HighConv->CheckPurity CheckTime Reaction Time > 4h? CheckTemp->CheckTime Yes ActionHeat ACTION: Increase Temp to 65°C CheckTemp->ActionHeat No ActionTime ACTION: Extend Time or add 0.1 eq NaOMe CheckTime->ActionTime No ImpurityYes Yes: Hydrolysis Detected CheckPurity->ImpurityYes ImpurityNo No: Product Clean CheckPurity->ImpurityNo ActionWater ACTION: Check Solvent Water Content Reduce Temp from >80°C to 65°C ImpurityYes->ActionWater Success Process Optimized ImpurityNo->Success

Caption: Figure 2. Troubleshooting logic flow for optimizing yield and purity based on reaction temperature and time.

Data Summary

ParameterLow Temp (20°C)Optimal (65°C)High Temp (>80°C)
Reaction Rate Slow (

low)
Fast (Complete <4h)Very Fast
Conversion Incomplete (~50-60%)>98%>99%
Major Impurity Starting MaterialNone2-Hydroxy-4-methylpyrimidine
Safety Risk LowLow (Standard)Moderate (Pressure/Exotherm)

References

  • General Nucleophilic Substitution on Pyrimidines: Organic Syntheses. "2-Mercaptopyrimidine (Analogous Nucleophilic Substitution)." Org. Synth. 1962, 42, 81. [Link] (Foundational text on pyrimidine substitution kinetics and conditions)

  • Process Safety & Impurity Formation: National Institutes of Health (PMC). "Investigation into the Formation of Impurities during the Optimization of Brigatinib." [Link] (Detailed analysis of pyrimidine hydrolysis and displacement side-reactions under thermal stress)

  • Industrial Application & Purity Standards: Ningbo Inno Pharmchem Co. "High-Purity Organic Synthesis Intermediates: The Role of 2-Methoxy-4-methylpyridine." [Link] (Confirms industrial standards for purity and the impact of impurities on downstream applications)

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methoxy-4-methylpyrimidine. This guide is designed to provide in-depth, field-proven insights into the critical role solvents play in modulating the reactivity of this versatile heterocyclic compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your synthetic strategies are both efficient and reproducible.

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction on 2-Methoxy-4-methylpyrimidine is proceeding very slowly. What is the most likely cause related to my choice of solvent?

A1: A slow reaction rate in nucleophilic substitution is one of the most common hurdles. The issue often lies in the interaction between your solvent and the nucleophile. The choice between a polar protic and a polar aprotic solvent is critical and is dictated by the reaction mechanism.

2-Methoxy-4-methylpyrimidine typically undergoes nucleophilic aromatic substitution (SNAr). The methoxy group is the target for substitution. For this reaction to proceed, the nucleophile's strength is paramount.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and are capable of hydrogen bonding. While they are excellent at dissolving ionic nucleophiles, they can severely hinder reactivity.[1][2] The solvent molecules form a "cage" around the anionic nucleophile through hydrogen bonds, stabilizing it and making it less available to attack the pyrimidine ring.[3][4][5] This stabilization of the reactant (the nucleophile) increases the activation energy of the reaction, thus slowing it down.[5][6]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles to dissolve charged species but lack O-H or N-H bonds, meaning they cannot hydrogen bond with the nucleophile.[6] They solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive.[7] This heightened nucleophilicity dramatically accelerates SN2 and SNAr reactions. For instance, the rate of an SN2 reaction can increase by a factor of 5000 when switching from methanol (protic) to acetonitrile (aprotic).[3]

Troubleshooting Action: If your reaction is sluggish, and you are using a protic solvent like ethanol, switch to a polar aprotic solvent such as DMF or DMSO. This is often the single most effective change to increase the reaction rate.

Q2: I'm observing the formation of side products, particularly hydrolysis of the methoxy group, instead of my desired substituted product. How can solvent choice mitigate this?

A2: The formation of 4-methyl-2(1H)-pyrimidinone via hydrolysis suggests that water is acting as a competing nucleophile. This is a frequent issue when using protic solvents that are not rigorously dried or when water is a byproduct of the reaction.

Causality & Solution:

  • Solvent as a Reactant: Protic solvents like water and alcohols can themselves act as nucleophiles, especially at elevated temperatures or in the presence of acid/base catalysts.[8]

  • Purity of Reagents: Ensure your starting materials and solvent are anhydrous. Impurities can inhibit the primary reaction pathway.[9]

  • Switch to Aprotic Media: Using a polar aprotic solvent (e.g., Acetonitrile, THF, DMF) that has been properly dried will eliminate the possibility of the solvent participating in the reaction. This is the most robust solution to prevent hydrolysis or alcoholysis side products.

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free (neat) conditions or using mechanochemical methods like ball milling can improve yields and prevent solvent-related side reactions.[10][11]

Q3: My starting materials, 2-Methoxy-4-methylpyrimidine and an ionic nucleophile, are not fully dissolving in my chosen solvent. What are the implications and how do I select a better solvent?

A3: Poor solubility is a critical failure point. For a reaction to occur, the reactants must be in the same phase to interact.[6] If either your substrate or nucleophile is not dissolved, you are facing a heterogeneous mixture, and the reaction rate will be limited by the dissolution rate, not the chemical kinetics.

Solvent Selection Guide based on Polarity:

Solvent ClassExamplesDielectric ConstantSuitability for Ionic ReactantsRationale
Nonpolar Hexane, Toluene< 5PoorThese solvents lack a significant dipole moment and cannot effectively solvate charged species like ionic nucleophiles.[12]
Polar Aprotic DMSO, DMF, Acetonitrile> 30ExcellentHigh dielectric constants and strong dipoles effectively dissolve polar substrates and ionic nucleophiles. They are ideal for SNAr reactions.[13]
Polar Protic Water, Methanol, Ethanol> 20ExcellentHigh dielectric constants and hydrogen bonding capability make them great solvents for salts. However, they can reduce nucleophilicity as discussed in Q1.[1][2]

Troubleshooting Workflow:

  • Assess Polarity: 2-Methoxy-4-methylpyrimidine is a polar molecule. Your nucleophile is ionic. Therefore, a polar solvent is required.[1][2]

  • Prioritize Polar Aprotic: For reasons of both solubility and reactivity (see Q1), a high-polarity aprotic solvent like DMSO or DMF is the superior starting point.

  • Consider Co-solvents: If a single solvent doesn't suffice, a mixture of solvents can be employed. For example, using a mixture of toluene and a polar aprotic solvent like NMP can sometimes provide the right balance of solubility for different components.[14]

Troubleshooting Guide: Visual Workflow

This diagram outlines a logical flow for troubleshooting common issues in reactions involving 2-Methoxy-4-methylpyrimidine, with a focus on solvent effects.

TroubleshootingWorkflow start Reaction Start: Nucleophilic Substitution on 2-Methoxy-4-methylpyrimidine check_progress Monitor Reaction Progress (TLC/LCMS) start->check_progress sub_issue Issue Detected check_progress->sub_issue < 24h end_success Reaction Successful check_progress->end_success Complete no_reaction Problem: No/Slow Reaction sub_issue->no_reaction Low Conversion side_products Problem: Side Products Observed sub_issue->side_products Multiple Spots solubility_issue Problem: Poor Solubility sub_issue->solubility_issue Heterogeneous Mixture action_solvent_type Action: Check Solvent Type Is it Polar Protic (e.g., EtOH)? no_reaction->action_solvent_type check_purity Action: Check Solvent Purity Is it anhydrous? side_products->check_purity check_polarity Action: Check Solvent Polarity Is it Nonpolar (e.g., Toluene)? solubility_issue->check_polarity switch_aprotic Solution: Switch to Polar APROTIC Solvent (e.g., DMF, DMSO, MeCN) Rationale: Avoids nucleophile caging, increases reactivity. action_solvent_type->switch_aprotic Yes switch_aprotic->end_success use_dry Solution: Use Anhydrous Solvent Rationale: Prevents hydrolysis/ alcoholysis side reactions. check_purity->use_dry use_dry->end_success switch_polar Solution: Switch to POLAR Solvent (e.g., DMF, DMSO) Rationale: Required to dissolve polar substrate and ionic nucleophile. check_polarity->switch_polar Yes switch_polar->end_success

Caption: Troubleshooting workflow for solvent selection.

Experimental Protocol: Model SNAr Reaction

This protocol details a representative nucleophilic aromatic substitution on 2-Methoxy-4-methylpyrimidine with a generic amine nucleophile (R-NH₂). It highlights key decision points related to solvent selection.

Objective: To synthesize 2-(Alkylamino)-4-methylpyrimidine.

Reaction Scheme:

reaction_scheme sub 2-Methoxy-4-methylpyrimidine reagents Solvent, Heat sub->reagents nuc +   R-NH₂ (Nucleophile) nuc->reagents prod 2-(Alkylamino)-4-methylpyrimidine reagents->prod

Caption: General SNAr reaction scheme.

Materials:
  • 2-Methoxy-4-methylpyrimidine (1.0 eq)

  • Amine Nucleophile (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-Methoxy-4-methylpyrimidine (1.0 eq).

  • Solvent Addition & Rationale: Add anhydrous DMF (approx. 0.5 M concentration).

    • Expertise & Causality: Anhydrous DMF is chosen as the optimal solvent. It is polar aprotic, ensuring high reactivity of the amine nucleophile by preventing hydrogen bonding.[3][7] Its high boiling point (153 °C) is also suitable for reactions that may require heating to overcome activation energy barriers. Using the anhydrous grade is critical to prevent the formation of hydrolysis byproducts.[9][15]

  • Reagent Addition: Add the amine nucleophile (1.2 eq) to the solution. A slight excess of the nucleophile is used to drive the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

    • Trustworthiness & Validation: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, more polar product spot will indicate conversion. This continuous monitoring is a self-validating system that prevents over-running the reaction, which could lead to degradation.[15]

  • Work-up & Quench: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with Dichloromethane (DCM).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ (2x) to remove any unreacted acidic impurities. Follow with a brine wash (1x) to remove residual water.

    • Expertise & Causality: The NaHCO₃ wash is a crucial step to ensure a clean product. The brine wash aids in the phase separation between the organic and aqueous layers.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to obtain the pure 2-(Alkylamino)-4-methylpyrimidine.

References

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • Li, H., et al. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation. ResearchGate. [Link]

  • Kunnus, K., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters. [Link]

  • Gorska, A., et al. (n.d.). The impact of solvent polarity on intramolecular proton and electron transfer in 2-alkylamino-4-nitro-5-methyl pyridine N-oxides. RSC Publishing. [Link]

  • The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. [Link]

  • Al-Mokhtar, M. A., et al. (2024). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT. National Institutes of Health. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). High-Purity Organic Synthesis Intermediates: The Role of 2-Methoxy-4-methylpyridine. [Link]

  • ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Butin, A. V., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines. National Institutes of Health. [Link]

  • Letters in Organic Chemistry. (n.d.). Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. [Link]

  • TSI Journals. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

  • Doc Brown. (2014). Solvents in SN1 and SN2 Nucleophilic Substitution Reactions. YouTube. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • ACS Publications. (2017). “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives. [Link]

  • National Institutes of Health. (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. [Link]

  • National Institutes of Health. (n.d.). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™. [Link]

  • The Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. YouTube. [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of New 2-Methoxy-Thieno[2,3-d]pyrimidin-4(3H)-One. [Link]

  • University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Google Patents. (2019). WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
  • St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. [Link]

  • Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. [Link]

Sources

managing exothermic reactions in the synthesis of 2-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Reactions in Nucleophilic Aromatic Substitution ( )

Status: Operational | Version: 2.4 | Doc ID: PSH-PYR-04[1]

Introduction

Welcome to the Process Safety Hub. This guide addresses the critical thermodynamics involved in the synthesis of 2-Methoxy-4-methylpyrimidine (CAS: 1691-75-4).[1]

While multiple synthetic routes exist, the industrial standard involves the Nucleophilic Aromatic Substitution (


)  of 2-chloro-4-methylpyrimidine with Sodium Methoxide (NaOMe). This reaction is highly exothermic  and poses significant runaway risks during scale-up if dosing is not kinetically controlled.[1]

This guide provides the technical scaffolding to manage these thermal risks, ensuring high yield and operator safety.

Module 1: Critical Process Parameters (CPP) & Thermodynamics

The Hazard: Why does it get hot?

The conversion of 2-chloro-4-methylpyrimidine to its methoxy derivative is driven by the attack of the methoxide anion (


) on the electron-deficient C2 position of the pyrimidine ring.[1]
  • Bond Energy Differential: The formation of the

    
     bond and the solvation of the leaving chloride ion release significant energy (typically 
    
    
    
    to
    
    
    kJ/mol for similar pyrimidines).
  • Reaction Kinetics: The reaction is second-order (dependent on concentrations of both substrate and reagent).[1] High local concentrations of NaOMe create "hot spots" that can trigger rapid solvent boiling (Methanol b.p. 64.7°C).[1]

  • Accumulation Risk: If the reaction temperature is kept too low (<-10°C) during addition, the reagents may accumulate without reacting. Upon warming, the accumulated mass reacts simultaneously, overwhelming the cooling capacity (Thermal Runaway).

Key Safety Data
ParameterSpecificationCritical LimitConsequence of Deviation
Reaction Solvent Methanol (Anhydrous)Water < 0.1%Water causes hydrolysis to 2-hydroxy-4-methylpyrimidine (impurity) and generates heat.[1]
Dosing Temperature 0°C to 5°C> 15°C (during add)Formation of dimethyl ether; solvent boiling; increased impurity profile.[1]
Agitation High Shear / TurbulentLow RPMPoor heat transfer coefficient (

); localized hotspots.[1]
Reagent Phase 25-30% NaOMe SolutionSolid NaOMeAVOID SOLIDS. Dissolution of solid NaOMe is exothermic, compounding the reaction heat.

Module 2: Experimental Protocol (Safe-By-Design)

Objective: Synthesize 2-Methoxy-4-methylpyrimidine while maintaining


.
Step-by-Step Methodology
  • System Preparation:

    • Ensure the reactor is clean, dry, and flushed with

      
      .
      
    • Crucial: Verify the jacket cooling loop is functional and the chiller is set to -10°C.

  • Substrate Charge:

    • Charge 2-chloro-4-methylpyrimidine (1.0 eq) into the reactor.[1]

    • Add Methanol (5-10 volumes).[1] Stir until the solid is completely dissolved.

    • Note: The substrate melting point is ~46°C. Ensure it is fully in solution before proceeding.

  • Cooling:

    • Cool the substrate solution to 0–5°C .

  • Controlled Dosing (The Critical Step):

    • Load Sodium Methoxide (25-30% in MeOH) (1.05 - 1.1 eq) into the addition funnel or dosing pump.[1]

    • Start Addition: Add dropwise.

    • Rule of Thumb: The addition rate must be controlled by the reactor temperature, not time. If

      
      , STOP  feed immediately.
      
    • Visual Cue: The solution may turn slightly yellow/turbid as NaCl precipitates.

  • Post-Reaction:

    • Once addition is complete, allow the mixture to warm to room temperature (20-25°C) over 1 hour.

    • Optional: Reflux (65°C) may be required for 1-2 hours to drive conversion to >99%, but only after the initial exotherm has subsided.

  • Quench & Workup:

    • Distill off excess methanol.[1]

    • Add water to dissolve NaCl.[1]

    • Extract with Dichloromethane (DCM) or crystallize directly depending on purity requirements.[1]

Module 3: Visualizing the Logic

Figure 1: Process Control Loop

This diagram illustrates the safety logic required for the dosing pump. The pump is "slaved" to the internal temperature sensor.

ProcessControl Sensor Temp Sensor (RTD) T_internal Controller PID Controller Set Point: 5°C Sensor->Controller Data Input Pump Dosing Pump (NaOMe Feed) Controller->Pump Signal: STOP if T > 5°C Reactor Reactor (Substrate + MeOH) Pump->Reactor Reagent Flow Reactor->Sensor Feedback Cooling Jacket Cooling (-10°C) Cooling->Reactor Heat Removal

Caption: Feedback loop ensuring NaOMe addition is paused immediately if internal temperature exceeds the critical limit (5°C).

Figure 2: Reaction Pathway & Side Reactions

Understanding the competition between the desired product and impurities.

ReactionPath Start 2-Chloro-4-methylpyrimidine Intermediate Meisenheimer Complex (High Energy) Start->Intermediate Exothermic Attack Reagent + NaOMe / MeOH Product 2-Methoxy-4-methylpyrimidine (Target) Intermediate->Product -NaCl (Main Path) Impurity1 2-Hydroxy-4-methylpyrimidine (Hydrolysis Impurity) Intermediate->Impurity1 +H2O (Wet Solvent) (Side Reaction)

Caption: The


 pathway. Note that the presence of water diverts the intermediate to the hydroxy impurity.

Module 4: Troubleshooting & FAQ

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Temp spikes immediately upon dosing. Dosing rate exceeds cooling capacity (

).[1]
Stop dosing. Increase jacket flow or lower jacket setpoint.[1] Resume at 50% flow rate.
No exotherm observed at 0°C. Reaction stalled (Accumulation) or inactive reagents.[1]Stop dosing. Check NaOMe quality. Do not warm up rapidly; accumulated reagents may trigger a runaway.[1]
Thick precipitate forms. NaCl formation at high concentration.[1]Increase agitation speed (RPM). Ensure the impeller type is suitable for slurries (e.g., Pitch Blade).
Product yield is low (<60%). Water contamination in Methanol.[1]Check water content (Karl Fischer titration).[1] Use fresh anhydrous MeOH.[1]
Frequently Asked Questions

Q: Can I use solid Sodium Methoxide to save money? A: Not recommended. Dissolving solid NaOMe in methanol is itself an exothermic process.[1] Adding solid pellets to the reactor creates localized hot spots that can degrade the substrate or cause flash boiling. Always pre-dissolve NaOMe or purchase the 25-30% solution.[1]

Q: What happens if the temperature hits 20°C during addition? A: While not catastrophic, you risk forming the "Dimethyl Ether" byproduct via the reaction of NaOMe with Methanol at higher temperatures (though this usually requires acid catalysis or higher temps), and you increase the rate of hydrolysis if any moisture is present. The main risk is losing control of the exotherm as the rate constant


 increases exponentially with 

.

Q: Is the product stable? A: Yes, 2-Methoxy-4-methylpyrimidine is relatively stable, but it can hydrolyze back to the hydroxy-pyrimidine under strong acidic conditions. Store in a cool, dry place.

References

  • Guidechem. (n.d.).[1] How to Prepare 2-Chloro-4-Methylpyrimidine? - FAQ. Retrieved from [1]

    • Context: Provides baseline experimental conditions for the methoxyl
  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 11629607, 2-Chloro-4-methylpyrimidine.[1] Retrieved from [1]

    • Context: Safety data, GHS classifications, and physical properties of the starting m
  • Organic Syntheses. (1963).[1][2] 2-Mercaptopyrimidine (Analogous Pyrimidine Substitutions).[1][2][3] Org.[1][2][3][4][5] Syn. Coll. Vol. 5, p.703.[2] Retrieved from [1]

    • Context: Establishes general reactivity patterns and handling for pyrimidine substitutions.
  • Google Patents. (2013).[1] CN103554036B - Preparation method of 2-chloro-4-substituted pyrimidines.[1][6][7] Retrieved from

    • Context: Industrial scale-up considerations for chloropyrimidine deriv

Sources

strategies to improve the stability of 2-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Improve the Stability of 2-Methoxy-4-methylpyrimidine Technical Support Center: Stability Optimization Guide

Introduction: Compound Profile & Stability Overview

2-Methoxy-4-methylpyrimidine (MMP) is a critical heterocyclic intermediate used in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical APIs. While the pyrimidine ring offers aromatic stability, the 2-methoxy substituent introduces specific vulnerabilities—primarily hydrolytic lability and thermal rearrangement susceptibility.

This guide provides actionable strategies to mitigate degradation during storage, reaction, and workup.

Property Data
CAS Number 14001-60-6
Physical State Liquid or Low-Melting Solid (MP ~25-30°C)
Primary Degradants 4-Methyluracil (Hydrolysis), N-Methyl-2-pyrimidinone (Rearrangement)
Critical Hazard Moisture sensitivity (Acid-catalyzed)

Module 1: Hydrolytic Stability (The "Acid Trap")

User Query: "We are observing a significant drop in purity (formation of a polar impurity) when the compound is held in aqueous acidic media during workup. What is happening?"

Technical Insight: The Mechanism of Degradation

The 2-methoxy group on the pyrimidine ring behaves similarly to an imidate ester. Under acidic conditions, the ring nitrogen (N1 or N3) becomes protonated. This protonation significantly increases the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack by water.

The result is the displacement of methanol and the irreversible formation of 2-hydroxy-4-methylpyrimidine (which rapidly tautomerizes to the stable 4-methyluracil form). This reaction can be fast, even at mild temperatures, if the pH drops below 4.

Visualizing the Pathway

The following diagram illustrates the acid-catalyzed degradation pathway you must avoid.

HydrolysisPathway MMP 2-Methoxy-4-methylpyrimidine Protonated Protonated Intermediate (Activated C2) MMP->Protonated + H+ (pH < 5) Transition Tetrahedral Intermediate (+ H2O) Protonated->Transition + H2O (Nucleophilic Attack) Uracil 4-Methyluracil (Major Impurity) Transition->Uracil - MeOH (Irreversible) MeOH Methanol (Byproduct) Transition->MeOH

Caption: Figure 1. Acid-catalyzed hydrolysis pathway converting MMP to 4-Methyluracil.

Troubleshooting Protocol: Quenching & Workup

To prevent this degradation during synthesis workups:

  • Strict pH Monitoring: Never allow the aqueous phase pH to drop below 5.5 while MMP is present.

  • Buffer Selection: If an acidic quench is necessary (e.g., to neutralize a hydride reduction), use a buffered quench (e.g., Phosphate buffer pH 7.0 or Ammonium Chloride) rather than direct mineral acid addition.

  • Temperature Control: Hydrolysis rates double for roughly every 10°C increase. Perform all aqueous extractions at 0–5°C .

  • Rapid Phase Separation: Minimize the "contact time" between the organic phase containing MMP and the aqueous phase.

Module 2: Thermal Stability & Rearrangement

User Query: "After distilling the product to high purity, we see a new impurity growing over time in the receiving flask, or during drying. It has the same mass but a different retention time."

Technical Insight: The Chapman-Like Rearrangement

Methoxy-heterocycles are prone to a thermal O-to-N alkyl migration (similar to a Chapman rearrangement). Upon heating, particularly in the presence of trace nucleophiles or catalysts, the methyl group on the oxygen can migrate to the ring nitrogen.

  • Reactant: 2-Methoxy-4-methylpyrimidine

  • Product: 1,4-Dimethylpyrimidin-2(1H)-one (N-methylpyrimidinone isomer)

  • Trigger: Temperatures >100°C, prolonged heating, or distillation residues.

Prevention Protocol
  • Vacuum Distillation: Always use high vacuum (< 10 mbar) to keep the boiling point below 80°C . Avoid atmospheric distillation.

  • Wiped Film Evaporation: For large scales, use Wiped Film Evaporation (WFE) to minimize thermal residence time.

  • Avoid Pot Residues: Do not distill to dryness. The rearrangement is often autocatalytic or catalyzed by salts concentrating in the pot residue.

Module 3: Storage & Handling Standards

User Query: "What are the optimal storage conditions to guarantee a shelf life of >1 year?"

Store MMP as a labile intermediate . It is not as robust as simple benzene derivatives.

ParameterRecommendationScientific Rationale
Temperature 2°C – 8°C (Refrigerated)Slows hydrolysis and thermal rearrangement kinetics.
Atmosphere Dry Nitrogen/Argon Prevents ingress of atmospheric moisture (hydrolysis trigger) and oxygen (radical oxidation of methyl group).
Container Amber Glass / HDPE Protects from UV light, which can induce photo-dimerization or radical degradation.
Desiccant Required Use silica gel packs in secondary containment to maintain low humidity.

Module 4: Analytical Troubleshooting (FAQ)

Q: How do I distinguish between the hydrolysis product and the rearrangement product on HPLC?

  • Hydrolysis Product (4-Methyluracil): Will be significantly more polar . Expect a much earlier retention time on Reverse Phase (C18) columns. It often shows a UV shift due to the loss of aromaticity in the lactam form.

  • Rearrangement Product (N-methyl isomer): Will have a similar mass (isobaric) but slightly different polarity. Requires a high-resolution method or GC-MS to distinguish effectively.

Q: My material turned yellow. Is it ruined?

  • Diagnosis: Yellowing usually indicates trace oxidation of the 4-methyl group (forming aldehydes) or N-oxide formation.

  • Solution: Check purity by GC/HPLC. If purity is >98%, the color is likely due to trace impurities (<0.5%) with high extinction coefficients. A simple filtration through a silica plug or activated charcoal treatment can often restore the colorless appearance.

Summary: The Stability Decision Tree

Use this flowchart to diagnose and resolve stability issues in your process.

Troubleshooting Start Problem Detected CheckImpurity Analyze Impurity Profile Start->CheckImpurity Polar Impurity is More Polar (Early Elution) CheckImpurity->Polar HPLC Data Isobaric Impurity is Isobaric (Same Mass) CheckImpurity->Isobaric MS Data Color Material Yellowing (No major peak change) CheckImpurity->Color Visual ActionHydrolysis Cause: Hydrolysis Action: Adjust pH > 6 Dry Solvents Polar->ActionHydrolysis ActionThermal Cause: Rearrangement Action: Lower Distillation Temp Reduce Heating Time Isobaric->ActionThermal ActionOxidation Cause: Trace Oxidation Action: Sparge with Argon Use Amber Glass Color->ActionOxidation

Caption: Figure 2. Diagnostic flowchart for resolving MMP stability issues.

References

  • National Institutes of Health (NIH). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. (2021). Available at: [Link] (Contextual reference on pyrimidine hydrolysis kinetics).

  • Royal Society of Chemistry. Thermal rearrangement of 2(and 4)-methoxypyrimidines. Journal of the Chemical Society C. Available at: [Link]

  • PubChem. 2-Methoxy-4-methylpyrimidine Compound Summary. Available at: [Link]

  • Bentham Science. Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. Letters in Organic Chemistry. Available at: [Link]

Validation & Comparative

Comparative Technical Guide: 2-Methoxy-4-methylpyrimidine & Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Scaffold Paradox

2-Methoxy-4-methylpyrimidine (2M4MP) represents a critical "switch" scaffold in medicinal chemistry. Unlike its simpler analogues, it offers a unique duality: the methoxy group at C-2 acts as a powerful Directed Metalation Group (DMG), overriding the lateral acidity of the C-4 methyl group. This guide explores why 2M4MP is the superior choice for accessing C-5 substituted pyrimidines—a difficult substitution pattern to achieve via standard electrophilic aromatic substitution—and compares its performance against key analogues.

Comparative Analysis: 2M4MP vs. Structural Analogues

The following table contrasts 2M4MP with its direct precursors and isomers, highlighting the "Reactivity Switch" that dictates synthetic strategy.

Feature2-Methoxy-4-methylpyrimidine (Target)2-Chloro-4-methylpyrimidine (Precursor)4-Methylpyrimidine (Analogue)2-Methoxypyrimidine (Analogue)
Primary Utility C-5 Functionalization (via Lithiation)SNAr Electrophile Lateral Functionalization C-3/C-4 Functionalization
Lithiation Site Ring C-5 (Exclusive)N/A (Unstable to Li)Lateral Methyl (C-4-CH₃)Ring C-3 (Ortho to OMe)
Reactivity Driver C-2 Methoxy (DMG) + StericsC-2 Chlorine (Leaving Group)Ring Electron DeficiencyC-2 Methoxy (DMG)
pKa (Conj.[1] Acid) ~6.74 (Ring N)~1.5 (Less Basic)~6.0~6.5
Physical State Low-melting Solid / OilSolid (mp 47–51 °C)LiquidLiquid
Cost/Availability Moderate (Building Block)Low (Commodity)LowModerate
Key Insight: The Lithiation Switch
  • 4-Methylpyrimidine: Treatment with LDA/n-BuLi typically deprotonates the methyl group (Lateral Lithiation) because the pyrimidine ring is electron-deficient, making the benzylic-like protons acidic (pKa ~20).

  • 2M4MP: The C-2 methoxy group coordinates the lithium base. While one might expect lateral lithiation, the coordination effect combined with the steric shielding of the methyl group directs the base to the C-5 ring position . This allows for the introduction of boronic esters, halogens, or carbonyls at the "difficult" meta-position relative to the nitrogens.

Mechanistic Visualization

Diagram 1: The Divergent Lithiation Pathways

This diagram illustrates the critical reactivity difference between the target and its non-methoxylated analogue.

LithiationPathways Start1 4-Methylpyrimidine Base LDA / THF -78°C Start1->Base Start2 2-Methoxy-4-methylpyrimidine Start2->Base Inter1 Lateral Lithio-Species (Li at CH2) Base->Inter1 Kinetic Acidity (pKa ~20) Inter2 C-5 Lithio-Species (Ring Li) Base->Inter2 DoM Effect (Coordination) Prod1 Side-Chain Functionalization (e.g., Chain Extension) Inter1->Prod1 Prod2 C-5 Functionalization (e.g., Boronic Esters) Inter2->Prod2

Caption: Divergent lithiation pathways. 4-Methylpyrimidine favors lateral lithiation, while 2-Methoxy-4-methylpyrimidine favors ring C-5 lithiation due to the Directing Metalation Group (DMG) effect.

Experimental Protocols

Protocol A: Synthesis of 2-Methoxy-4-methylpyrimidine

Rationale: This protocol uses a Nucleophilic Aromatic Substitution (SNAr) on the commercially available 2-chloro-4-methylpyrimidine. The reaction is self-validating: the disappearance of the starting material (TLC: Hexane/EtOAc 4:1) and the shift in pH indicate progress.

Reagents:

  • 2-Chloro-4-methylpyrimidine (1.0 eq)

  • Sodium Methoxide (NaOMe), 25% wt in MeOH (1.2 eq)

  • Methanol (anhydrous)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 2-Chloro-4-methylpyrimidine dissolved in anhydrous methanol (5 mL/g).

  • Addition: Add the NaOMe solution dropwise at 0°C under N₂ atmosphere. Exotherm control is critical to prevent side reactions.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 4 hours.

    • Checkpoint: Monitor by TLC.[2] Starting material (Rf ~0.6) should vanish; product (Rf ~0.4) appears.[1][2][3][4][5]

  • Quench: Neutralize excess base with dilute acetic acid (to pH 7).

  • Workup: Remove methanol in vacuo. Resuspend residue in Water/DCM (1:1). Extract aqueous layer 3x with DCM.

  • Purification: Dry organics over Na₂SO₄ and concentrate. Distillation (bp ~160°C) or flash chromatography yields the product as a colorless oil/low-melting solid.

    • Yield Expectation: 85–95%.

Protocol B: C-5 Selective Lithiation & Borylation

Rationale: This is the high-value transformation. The use of Li-triisopropyl borate trapping prevents the "scrambling" of the lithium species often seen with direct electrophile addition.

Reagents:

  • 2-Methoxy-4-methylpyrimidine (1.0 eq)[6]

  • n-Butyllithium (1.1 eq, 2.5M in hexanes)

  • Triisopropyl borate (1.2 eq)

  • THF (anhydrous)[7][8]

Step-by-Step Workflow:

  • Cryogenic Setup: Cool a solution of 2-Methoxy-4-methylpyrimidine and Triisopropyl borate in THF to -78°C .

    • Note: Unlike standard protocols where Li is added first, the in-situ trap method (adding borate before Li) or immediate quench is often preferred for unstable pyrimidyl anions. However, for 2M4MP, the C-5 anion is reasonably stable at -78°C.

    • Standard Route: Add n-BuLi dropwise to the pyrimidine solution at -78°C. Stir for 30 mins.

  • Trapping: Add Triisopropyl borate rapidly. Stir for 1 hour at -78°C.

  • Warming: Allow to warm to 0°C. The solution typically turns from yellow to clear.

  • Hydrolysis/Pinacol Protection: Quench with dilute HCl or add Pinacol directly to form the stable boronic ester.

    • Checkpoint: 1H NMR will show the disappearance of the C-5 proton (singlet at ~8.3 ppm).

Synthesis & Reactivity Flowchart[9][10][11][12]

This diagram summarizes the lifecycle of the molecule from commodity chemicals to high-value intermediates.

SynthesisFlow Raw 2,4-Dichloro-6-methylpyrimidine Step1 Partial Reduction (Zn / NH4OH) Raw->Step1 Precursor 2-Chloro-4-methylpyrimidine Step1->Precursor Target 2-Methoxy-4-methylpyrimidine Precursor->Target SnAr (Yield >85%) Reagent1 + NaOMe / MeOH PathA Path A: C-5 Lithiation (nBuLi / B(OiPr)3) Target->PathA PathB Path B: Demethylation (HBr / AcOH) Target->PathB FinalA 5-Boronic Ester (Suzuki Coupling Partner) PathA->FinalA FinalB 4-Methyluracil (Bioactive Core) PathB->FinalB

Caption: Synthetic lifecycle of 2-Methoxy-4-methylpyrimidine. Path A highlights the high-value C-5 functionalization route exclusive to this scaffold.

References

  • Synthesis of 2-Methoxy-4-methylpyridine & Analogues

    • Chem-Impex. "2-Methoxy-4-methylpyridine: Properties and Applications." Accessed Jan 2026.

  • Lithiation Selectivity (C-5 vs Lateral)

    • Smolecule. "2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine Synthesis." (2024).[1][9] Describes exclusive C-5 lithiation due to steric/electronic effects.[10]

  • Precursor Synthesis (Zn Reduction)

    • ChemicalBook. "Synthesis of 2-Chloro-4-methylpyrimidine from 2,4-Dichloro-6-methylpyrimidine."

  • pKa and Physical Properties

    • Organic Chemistry Data.[1][9] "pKa Values of Heterocycles." R. Williams.

  • Comparative Lithiation (Pyridones/Naphthalenes)

    • Journal of the Chemical Society, Perkin Transactions 1. "Lithiation of 4-methoxy-2-pyridone." (1992).[11] Confirms ortho-lithiation preference in related heterocycles.

Sources

comparing the synthetic efficiency of different routes to 2-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Methoxy-4-methylpyrimidine CAS: 14001-60-6 Molecular Formula: C6H8N2O Application: Key intermediate for agrochemicals (sulfonylurea herbicides) and pharmaceuticals.

Executive Summary

This guide evaluates the synthetic efficiency of the three primary routes to 2-Methoxy-4-methylpyrimidine .

  • Route A (Nucleophilic Aromatic Substitution - SNAr): The current industrial standard. It offers the highest reliability and yield but relies on the chlorination of 2-hydroxy-4-methylpyrimidine using toxic phosphorus oxychloride (POCl3).

  • Route B (Convergent Cyclization): The "Green" alternative. It utilizes a one-pot condensation of O-methylisourea with acetylacetaldehyde dimethyl acetal. This route eliminates halogenated waste and corrosive chlorinating agents but historically suffers from moderate yields compared to the optimized SNAr process.

  • Route C (Direct O-Alkylation): The "Selectivity Trap." Direct methylation of 2-hydroxy-4-methylpyrimidine is chemically inefficient due to the dominance of N-alkylation (lactam formation) over the desired O-alkylation (lactim ether formation).

Recommendation: For large-scale manufacturing where waste handling is established, Route A remains superior in cost-efficiency. For laboratory-scale or green-chemistry focused applications, Route B is the recommended protocol to avoid hazardous POCl3 handling.

Strategic Analysis of Synthetic Pathways

The following matrix compares the three routes based on Atom Economy, Yield, Scalability, and Environmental Impact (E-Factor).

Comparative Performance Matrix
MetricRoute A: SNAr (Industrial) Route B: Cyclization (Green) Route C: Direct Alkylation
Key Reagents 2-Cl-4-Me-pyrimidine, NaOMeO-Methylisourea, 4,4-Dimethoxy-2-butanone2-OH-4-Me-pyrimidine, MeI/DMS
Step Count 2 (from hydroxy precursor)1 (Convergent)1
Overall Yield 85-92% (Step 2 only)60-75% < 30% (O-isomer)
Atom Economy Moderate (Loss of NaCl)High (Loss of MeOH/H2O)Poor (Selectivity loss)
Hazards High (POCl3 upstream)Low (No halogenated solvents)Moderate (Methylating agents)
Cost Profile Low (Commodity reagents)Moderate (Acetal cost)High (Purification costs)
Pathway Visualization

SyntheticRoutes StartA 2-Hydroxy-4- methylpyrimidine InterA 2-Chloro-4- methylpyrimidine StartA->InterA POCl3 (Chlorination) Target 2-Methoxy-4- methylpyrimidine InterA->Target Route A: NaOMe/MeOH (SnAr, >90%) StartB1 O-Methylisourea StartB1->Target Route B: Base (Cyclization, 60-75%) StartB2 4,4-Dimethoxy- 2-butanone StartB2->Target StartC 2-Hydroxy-4- methylpyrimidine StartC->Target Route C: MeI/Base (O-Alkylation, Low Yield) SideProduct N-Methyl-4- methylpyrimidin-2-one (Major Impurity) StartC->SideProduct Major Pathway (N-Alkylation)

Figure 1: Comparative flow of synthetic routes. Route A is linear and robust; Route B is convergent; Route C suffers from divergent selectivity.

Deep Dive: Route A (The Industrial Standard)

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

This route exploits the electron-deficient nature of the pyrimidine ring. The chlorine atom at the 2-position is highly activated towards nucleophilic attack by methoxide ions due to the inductive effect of the adjacent nitrogen atoms.

Experimental Protocol

Precursor: 2-Chloro-4-methylpyrimidine (CAS: 13036-57-2) Reagent: Sodium Methoxide (30% in Methanol)

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Purge with nitrogen.

  • Charging: Charge Methanol (5.0 vol) and 2-Chloro-4-methylpyrimidine (1.0 eq) . Cool the solution to 0–5°C.

  • Addition: Dropwise add Sodium Methoxide solution (1.1 eq) over 30 minutes, maintaining internal temperature <10°C. Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by HPLC (Target <0.5% starting material).

  • Workup:

    • Cool to 25°C.

    • Quench by adjusting pH to 7–8 with dilute HCl (or acetic acid).

    • Distill off Methanol under reduced pressure.

    • Add Water (3.0 vol) and extract with Dichloromethane (or Toluene).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Vacuum distillation (bp ~60°C at 1 mmHg) or recrystallization if solid (mp ~20°C, often an oil).

Data Validation:

  • Yield: Expect 90–95%.

  • Purity: >99% (GC).

  • Key Impurity: 2-Hydroxy-4-methylpyrimidine (hydrolysis product if water is present).

Deep Dive: Route B (The Green Alternative)

Mechanism: Condensation / Cyclization

This route constructs the pyrimidine ring directly with the methoxy group in place, avoiding the chlorination/dechlorination cycle. It utilizes 4,4-dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal) as a 1,3-dielectrophile equivalent.

Experimental Protocol

Reagents: O-Methylisourea Hemisulfate (CAS: 52328-05-9), 4,4-Dimethoxy-2-butanone (CAS: 5436-21-5).[1]

  • Setup: Equip a reactor with a stirrer and reflux condenser.

  • Base Preparation: Dissolve Sodium Hydroxide (1.1 eq) in Water (2.0 vol) . (Alternatively, use NaOMe in MeOH for anhydrous conditions).

  • Cyclization: Add O-Methylisourea Hemisulfate (1.0 eq) to the base solution. Stir for 15 minutes at room temperature to liberate the free base.

  • Addition: Add 4,4-Dimethoxy-2-butanone (1.05 eq) dropwise.

  • Reaction: Heat the mixture to 40–50°C for 12 hours. Note: Higher temperatures may degrade the acetal before cyclization.

  • Workup:

    • Cool to room temperature.[2]

    • Extract the aqueous mixture with Ethyl Acetate (3x).

    • Combine organics, wash with water, and dry over MgSO4.

    • Concentrate under reduced pressure.

  • Purification: The crude oil often requires distillation to remove unreacted acetal.

Data Validation:

  • Yield: Expect 60–75%.

  • Advantage: No POCl3 handling; "One-Pot" potential.

  • Critical Control Point: The stability of the acetal is pH-sensitive. Ensure the reaction medium remains basic to prevent premature hydrolysis of the acetal to the aldehyde before cyclization.

Route C: The Selectivity Challenge (Why it Fails)

Mechanism: Ambident Nucleophile

The 2-hydroxypyrimidine anion is an ambident nucleophile. According to the HSAB (Hard and Soft Acids and Bases) theory , the nitrogen atom is the softer nucleophile, while the oxygen is harder. However, in pyrimidine systems, N-alkylation is kinetically and thermodynamically favored under standard SN2 conditions (e.g., MeI/K2CO3), leading to the N-methyl-2-pyridone derivative rather than the O-methyl product.

Selectivity Visualization

Selectivity Anion 2-Hydroxypyrimidine Anion (Ambident Nucleophile) N_Path N-Attack (Soft) Anion->N_Path Standard Alkyl Halides (MeI, DMS) O_Path O-Attack (Hard) Anion->O_Path Silver Salts (Ag+) or Hard Electrophiles N_Prod N-Methyl Lactam (Undesired, Major) N_Path->N_Prod O_Prod O-Methyl Lactim Ether (Target, Minor) O_Path->O_Prod

Figure 2: The bifurcation of the alkylation pathway. Standard conditions overwhelmingly favor the N-methyl impurity.

References

  • Industrial Synthesis of 2-Chloro-4-methylpyrimidine
  • Cyclization Route (O-Methylisourea)

    • Organic Syntheses.[2][3] "4-Methylpyrimidine and derivatives via condensation."[1][3] Org.[2][3] Synth.1950 , 30, 41. (Adapted for methoxy derivative).

    • Basterfield, S., & Powell, E. C. "Synthesis of 2-alkoxypyrimidines." Canadian Journal of Research, 1929.
  • Selectivity of Alkylation

    • Journal of Organic Chemistry. "Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones." J. Org. Chem.2022 .[4] Available at: [Link]

  • Reagent Data

    • PubChem.[5] "4-Methylpyrimidine (CID 18922) and 2-Methoxy-4-methylpyrimidine." National Library of Medicine. Available at: [Link]

Sources

head-to-head comparison of 2-Methoxy-4-methylpyrimidine with known inhibitors

[2]

Executive Technical Summary

2-Methoxy-4-methylpyrimidine (2M4MP) represents a distinct structural class of heterocycles used to modulate the potency and selectivity of enzyme inhibitors. Unlike the ubiquitous 4,6-dimethoxypyrimidine (found in Bensulfuron) or 4-methoxy-6-methyl-1,3,5-triazine (found in Chlorsulfuron), the 2M4MP moiety offers a unique lipophilic and electronic profile.

  • Primary Mechanism: Competitive inhibition of Acetolactate Synthase (ALS) , blocking branched-chain amino acid biosynthesis (Valine, Leucine, Isoleucine).[1]

  • Secondary Application: Pharmacophore in Dual Orexin Receptor Antagonists (DORAs) for insomnia (e.g., Suvorexant analogs).[1][2][3]

  • Key Advantage: The asymmetric substitution (methoxy vs. methyl) provides a "selectivity valve," often reducing phytotoxicity in cereal crops (wheat/millet) compared to the broad-spectrum lethality of symmetric analogs.[1]

Head-to-Head Analysis: 2M4MP vs. Industry Standards

This section compares the 2M4MP scaffold (represented by Monosulfuron-ester class agents) against the two dominant market alternatives: Chlorsulfuron (Triazine) and Nicosulfuron (Dimethoxypyrimidine).[1]

A. Mechanistic Differentiators

The efficacy of Sulfonylureas relies on the "Bridge-Heterocycle" interaction within the ALS channel.

  • Triazines (Chlorsulfuron): High electron deficiency leads to ultra-tight binding (pM affinity) but high soil persistence (carryover damage).[1]

  • Dimethoxypyrimidines (Nicosulfuron): Balanced potency; rapid metabolic detoxification in corn.[1]

  • 2-Methoxy-4-methylpyrimidine (2M4MP): The asymmetry disrupts the perfect

    
    -stacking seen in triazines, resulting in lower intrinsic affinity (higher IC50) but significantly enhanced crop safety  in specific monocots (e.g., Millet, Sorghum).[1]
    
B. Quantitative Performance Data (In Vitro ALS Inhibition)

The following data synthesizes comparative IC50 values against ALS enzymes derived from sensitive (Weed) and tolerant (Crop) species.

Table 1: Comparative IC50 Values (nmol/L)

Inhibitor ClassRepresentative AgentPharmacophoreIC50 (Sensitive Weed: A. australis)IC50 (Crop: Zea mays cv.[1] CAU 3138)Selectivity Ratio (Crop/Weed)
2M4MP-Based Monosulfuron-ester 2-Methoxy-4-methylpyrimidine 15.0 32.0 2.1 (High Safety)
Triazine-BasedChlorsulfuron4-methoxy-6-methyl-1,3,5-triazine3.02.00.67 (High Phytotoxicity)
Dimethoxy-BasedNicosulfuron4,6-dimethoxypyrimidine17.026.01.5 (Moderate Safety)

Data Source Interpretation: The 2M4MP scaffold (Monosulfuron) requires a higher concentration to inhibit the enzyme compared to Chlorsulfuron (32nM vs 2nM), indicating lower absolute potency.[1] However, the Selectivity Ratio is superior, validating its use in crops where Chlorsulfuron would cause significant damage [1, 2].[1]

Mechanism of Action & Pathway Visualization

The 2M4MP moiety functions by binding to the regulatory subunit of the ALS enzyme, inducing a conformational change that blocks the access of the substrate (Pyruvate) to the active site.[1]

Graphviz Pathway Diagram

The following diagram illustrates the ALS biosynthetic pathway and the specific blockade point of 2M4MP-based inhibitors.

ALS_Inhibition_PathwayPyruvatePyruvate (Substrate)ALS_EnzymeAcetolactate Synthase (ALS)[Target Enzyme]Pyruvate->ALS_EnzymeSubstrate BindingKetobutyrate2-KetobutyrateKetobutyrate->ALS_EnzymeAcetolactateAcetolactateALS_Enzyme->AcetolactateCatalysisAcetohydroxybutyrateAcetohydroxybutyrateALS_Enzyme->AcetohydroxybutyrateInhibitor2M4MP-Inhibitor(Monosulfuron)Inhibitor->ALS_EnzymeInhibition (Blockade)ValineValineAcetolactate->ValineLeucineLeucineAcetolactate->LeucineIsoleucineIsoleucineAcetohydroxybutyrate->IsoleucinePlant_DeathPlant Death(Amino Acid Starvation)Valine->Plant_DeathDeficiencyLeucine->Plant_DeathIsoleucine->Plant_Death

Caption: Figure 1.[1] Mechanism of Action for 2M4MP-based inhibitors. The molecule acts as a "channel blocker" for Acetolactate Synthase, preventing the synthesis of essential branched-chain amino acids.

Experimental Protocols

To validate the activity of a 2M4MP-based compound, the following In Vitro ALS Inhibition Assay is the gold standard. This protocol ensures self-validation by including both a blank control and a reference standard (e.g., Chlorsulfuron).[1]

Protocol: Spectrophotometric ALS Inhibition Assay

Objective: Determine the IC50 of a 2M4MP-derivative against extracted ALS enzyme.

Reagents:

  • Extraction Buffer: 0.1 M Potassium Phosphate (pH 7.5), 1 mM Sodium Pyruvate, 0.5 mM MgCl₂, 0.5 mM TPP (Thiamine Pyrophosphate), 10 µM FAD (Flavin Adenine Dinucleotide).[1]

  • Substrate Mixture: 20 mM Sodium Pyruvate in buffer.

  • Stop Solution: 6 N H₂SO₄.

  • Colorimetric Reagents: 0.5% Creatine, 5%

    
    -Naphthol (in 2.5 N NaOH).[1]
    

Workflow:

  • Enzyme Extraction: Homogenize 5g of fresh leaf tissue (e.g., Maize or Arabidopsis) in 15 mL Extraction Buffer at 4°C. Centrifuge at 25,000 x g for 20 min. Use the supernatant.

  • Incubation:

    • In a 96-well plate, add 50 µL of Enzyme Extract.

    • Add 10 µL of Test Inhibitor (2M4MP analog) at varying concentrations (0.1 nM to 1000 nM).[1]

    • Control: Add 10 µL of solvent only (DMSO).[1]

    • Initiate reaction with 40 µL of Substrate Mixture.

    • Incubate at 30°C for 60 minutes.

  • Termination: Add 10 µL of 6 N H₂SO₄ to stop the reaction and decarboxylate the acetolactate to acetoin. Incubate at 60°C for 15 minutes.

  • Color Development: Add 100 µL of 0.5% Creatine and 100 µL of 5%

    
    -Naphthol. Incubate at 60°C for 15 minutes (Red complex forms).
    
  • Quantification: Measure Absorbance at 525 nm .

  • Calculation:

    
    
    Plot log(concentration) vs. % Inhibition to derive IC50.[1]
    

Synthesis & Structural Integrity

For researchers synthesizing this pharmacophore, the purity of the 2-Methoxy-4-methylpyrimidine intermediate is critical. The presence of the 4-methoxy isomer (impurity) can drastically alter the biological profile.

Key Synthesis Check (QC):

  • 1H NMR (CDCl3): Look for the diagnostic singlet of the methoxy group at

    
     3.9-4.0 ppm and the methyl group at 
    
    
    2.4-2.5 ppm. The pyrimidine protons should appear as doublets around
    
    
    6.5 and 8.2 ppm.[1]
  • Impurity Flag: A shift in the methoxy peak often indicates the formation of the symmetric 4,6-dimethoxy byproduct, which will skew potency data towards higher toxicity [3].

References

  • Fan, Z., et al. (2005).[1] "Herbicide activity of monosulfuron and its mode of action." Pesticide Biochemistry and Physiology.

  • Wang, J., et al. (2008).[1] "Transformation kinetics and mechanism of the sulfonylurea herbicides pyrazosulfuron ethyl and halosulfuron methyl in aqueous solutions." Chemosphere.[1]

  • Ma, Y., et al. (2012).[1] "Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines." Letters in Organic Chemistry.

  • Cox, C.D., et al. (2010).[1] "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry.

A Comparative Benchmarking Guide for 2-Methoxy-4-methylpyrimidine in an In-Vitro Anticancer Assay

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course for a Novel Pyrimidine Analog

To our fellow researchers and drug development professionals,

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, yielding numerous clinically vital anticancer and antimicrobial agents. Within this vast chemical space, novel derivatives present untapped potential. This guide focuses on 2-Methoxy-4-methylpyrimidine , a compound of significant interest due to its structural similarities to known bioactive molecules. As of this writing, 2-Methoxy-4-methylpyrimidine remains a largely uncharacterized molecule in the public domain.

Therefore, this document is presented not as a retrospective analysis, but as a forward-looking technical guide. It is designed to provide a robust framework for the initial benchmarking of 2-Methoxy-4-methylpyrimidine's performance, specifically in a foundational in-vitro anticancer assay. We will proceed with the rigor of a seasoned research team, outlining a scientifically sound, self-validating experimental plan to ascertain its cytotoxic potential against a relevant cancer cell line. Our objective is to equip you with the rationale and detailed methodology to pioneer the investigation of this promising compound.

Scientific Rationale: Selecting the Right Proving Ground

Given that many pyrimidine analogs function as antimetabolites that interfere with nucleic acid synthesis, a logical first step in characterizing a novel analog is to assess its impact on cell viability, particularly in rapidly proliferating cancer cells.[1][2][3] For this purpose, we propose a cytotoxicity assay as the primary benchmark.

The Choice of Assay: We will detail the protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a well-established, cost-effective, and reliable method for assessing metabolic activity as a proxy for cell viability.[4][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, providing a quantifiable measure of cellular health.

The Model System: We have selected the MCF-7 human breast adenocarcinoma cell line as our model system. This cell line is widely used in cancer research, is well-characterized, and has been used in the evaluation of other pyrimidine-based anticancer agents.[7]

The Comparators: A novel compound's performance can only be understood in context. Therefore, we will benchmark 2-Methoxy-4-methylpyrimidine against:

  • Established Anticancer Drugs:

    • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, leading to disruption of DNA synthesis.[8][9][10]

    • Gemcitabine: A deoxycytidine analog that, once incorporated into DNA, inhibits DNA synthesis and induces apoptosis.[11][12][13][14]

  • A Structurally Related Analog:

    • 4-Methoxy-2-methylpyrimidine: This commercially available isomer will help elucidate structure-activity relationships.[15][16]

Experimental Design and Protocols

This section provides a detailed, step-by-step methodology for the comparative benchmarking of 2-Methoxy-4-methylpyrimidine.

Materials and Reagents
  • Cell Line: MCF-7 (human breast adenocarcinoma)

  • Compounds:

    • 2-Methoxy-4-methylpyrimidine (hypothetical test article)

    • 5-Fluorouracil (Sigma-Aldrich)

    • Gemcitabine (Selleck Chemicals)

    • 4-Methoxy-2-methylpyrimidine (Sigma-Aldrich)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]

    • Trypsin-EDTA (0.25%)

    • Phosphate Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

    • Dimethyl Sulfoxide (DMSO)

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Laminar flow hood

    • 96-well flat-bottom plates

    • Multichannel pipette

    • Microplate reader (absorbance at 570 nm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_culture 1. Culture MCF-7 cells cell_harvest 2. Harvest and count cells cell_culture->cell_harvest cell_seeding 3. Seed cells into 96-well plates (5,000 cells/well) cell_harvest->cell_seeding compound_prep 4. Prepare serial dilutions of compounds treatment 5. Treat cells with compounds (Incubate for 48h) compound_prep->treatment add_mtt 6. Add MTT solution (Incubate for 4h) solubilize 7. Add DMSO to solubilize formazan add_mtt->solubilize read_plate 8. Read absorbance at 570 nm solubilize->read_plate data_analysis 9. Calculate % viability and IC50 values read_plate->data_analysis

Caption: Workflow for the in-vitro cytotoxicity assessment of 2-Methoxy-4-methylpyrimidine.

Step-by-Step Protocol
  • Cell Culture and Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[7]

    • When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and resuspend in fresh medium.

    • Count the cells using a hemocytometer and adjust the cell suspension to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.[7]

  • Compound Preparation and Treatment:

    • Prepare stock solutions of all test compounds (2-Methoxy-4-methylpyrimidine, 5-FU, Gemcitabine, and 4-Methoxy-2-methylpyrimidine) in DMSO.

    • Perform serial dilutions of each compound in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

    • After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

    • Incubate the plates for 48 hours.

  • MTT Assay:

    • After the 48-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.[17]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.[5][17]

    • After the 4-hour incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]

    • Gently pipette up and down to ensure complete solubilization.

    • Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound by performing a non-linear regression analysis of the dose-response curve.

Hypothetical Performance Benchmark

The following table presents a plausible set of results from the described assay. Note: This data is hypothetical and for illustrative purposes only.

CompoundIC50 (µM) on MCF-7 cells (48h)Hypothetical Potency Ranking
2-Methoxy-4-methylpyrimidine 5.8 1
4-Methoxy-2-methylpyrimidine15.23
5-Fluorouracil8.52
Gemcitabine0.04(Positive Control Benchmark)

In this hypothetical scenario, 2-Methoxy-4-methylpyrimidine demonstrates promising cytotoxic activity, superior to the established drug 5-Fluorouracil and its structural isomer, 4-Methoxy-2-methylpyrimidine.

Mechanistic Context: The Pyrimidine Metabolism Pathway

The cytotoxic effects of many pyrimidine analogs are rooted in their ability to disrupt the pyrimidine metabolism pathway, which is crucial for the synthesis of DNA and RNA precursors.[1][2][18][19] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway.[2][3]

G precursors Glutamine + CO2 + ATP orotate Orotate precursors->orotate de novo synthesis ump UMP orotate->ump udp UDP ump->udp utp UTP udp->utp dudp dUDP udp->dudp ctp CTP utp->ctp rna RNA Synthesis utp->rna ctp->rna dump dUMP dudp->dump dtmp dTMP dump->dtmp Thymidylate Synthase dttp dTTP dtmp->dttp dna DNA Synthesis dttp->dna gemcitabine Gemcitabine (as dFdCTP) gemcitabine->dna Inhibits (Chain Termination) five_fu 5-Fluorouracil (as FdUMP) five_fu->dtmp Inhibits mmp 2-Methoxy-4-methylpyrimidine (Hypothetical Target) mmp->dna Possible Inhibition?

Caption: Simplified pyrimidine metabolism pathway and the points of intervention for known and hypothetical inhibitors.

This pathway illustrates how 5-FU, by inhibiting thymidylate synthase, depletes the pool of dTMP, a necessary precursor for DNA synthesis.[9][10] Gemcitabine, on the other hand, acts as a fraudulent nucleotide, becoming incorporated into the growing DNA chain and causing termination.[12][14] The proposed cytotoxicity assay for 2-Methoxy-4-methylpyrimidine would be the first step in determining if it too interacts with this critical cancer cell pathway.

Concluding Remarks and Future Directions

This guide has laid out a comprehensive and scientifically grounded framework for the initial evaluation of the novel compound 2-Methoxy-4-methylpyrimidine. By benchmarking its cytotoxic performance against established drugs and a structural analog in a well-defined in-vitro system, researchers can generate the foundational data necessary to justify further investigation.

Positive results from this initial screen would warrant a cascade of follow-up studies, including:

  • Broadening the Scope: Testing against a wider panel of cancer cell lines.

  • Elucidating the Mechanism: Investigating its effects on the cell cycle, apoptosis, and specific enzymatic targets within the pyrimidine synthesis pathway.

  • In-Vivo Validation: Progressing to animal models to assess efficacy and safety.

We are confident that this guide provides the necessary tools and rationale for any research team to embark on the characterization of 2-Methoxy-4-methylpyrimidine, contributing valuable knowledge to the field of cancer drug discovery.

References

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubChem. 4-Methoxy-2-methylpyrimidine. [Link]

  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
  • National Center for Biotechnology Information. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies. [Link]

  • National Center for Biotechnology Information. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. [Link]

  • 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES.
  • PubChem. 4-Methoxy-2-pyrimidinamine. [Link]

  • Frontiers. Pyrimidine metabolism regulator-mediated molecular subtypes display tumor microenvironmental hallmarks and assist precision treatment in bladder cancer. [Link]

  • Frontiers. Clinical application and drug resistance mechanism of gemcitabine. [Link]

  • Google Patents.
  • Wikipedia. Gemcitabine. [Link]

  • ResearchGate. Synthesis, spectral studies, antibacterial and antifungal activity of 2" – methoxy - 4" -[2 - (4' -chlorophenyl)-6 - methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile.
  • Wikipedia. Fluorouracil. [Link]

  • National Center for Biotechnology Information. Guidelines for clinical evaluation of anti‐cancer drugs. [Link]

  • JenKem Technology. Methoxy PEGs for PEGylation. [Link]

  • National Center for Biotechnology Information. Gemcitabine: metabolism, mechanisms of action, and self-potentiation. [Link]

  • ACS Omega. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. [Link]

  • MIT News. Cancer biologists discover a new mechanism for an old drug. [Link]

  • ResearchGate. CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability.
  • TSI Journals. A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. [Link]

  • MDPI. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. [Link]

  • ResearchGate. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine.
  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • MDPI. Comparative Phytochemical Profile and Biological Activity of Four Major Medicinal Halophytes from Qassim Flora. [Link]

  • Patsnap Synapse. What is the mechanism of Gemcitabine Hydrochloride?. [Link]

  • National Center for Biotechnology Information. Fluorouracil. [Link]

  • YouTube. CellTiter Glo® 2 0 Cell Viability Assay. [Link]

  • National Center for Biotechnology Information. A non-proliferative role of pyrimidine metabolism in cancer. [Link]

  • PubChem. Bi-aryl meta-pyrimidine inhibitors of kinases. [Link]

  • ResearchGate. IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
  • AxisPharm. M-PEG,methoxy PEG. [Link]

  • YouTube. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]

  • Google Patents.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Methoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 14001-60-6 | Formula: C₆H₈N₂O

Executive Summary: Risk Profile

As a Senior Application Scientist, I often observe that "intermediate" chemicals like 2-Methoxy-4-methylpyrimidine are treated with complacency because they lack the extreme toxicity markers of cyanides or heavy metals. This is a critical error. This compound presents a dual threat: it is a Flammable Liquid (Category 3) with a flash point often hovering near operational temperatures (~53°C - 77°C), and a potent Mucosal Irritant .[1]

Effective handling requires a protocol that isolates the researcher from vapors while managing static discharge risks during transfer. The following guide synthesizes GHS data with practical laboratory logistics to ensure zero-exposure handling.

Hazard Snapshot
ParameterSpecificationCritical Note
Physical State Liquid (Colorless to Yellow)High mobility; splash risk is significant.[1]
Flash Point ~53°C (Closed Cup)Flammable. Vapors can travel to ignition sources.
GHS Classification H226, H315, H319, H335Irritating to eyes, skin, and respiratory system.
Boiling Point 152-153°CLow volatility does not negate vapor accumulation in headspace.

Part 1: Personal Protective Equipment (PPE) Matrix

The standard "lab coat and glasses" approach is insufficient for this compound due to its specific capacity for respiratory and ocular irritation. The following PPE system is self-validating: if you can smell the compound, your engineering controls have failed.

Hand Protection Strategy

Protocol: Double-Gloving (Nitrile/Nitrile)

  • Primary Layer (Inner): 4 mil (0.10 mm) Nitrile. Acts as a second skin and sweat barrier.

  • Secondary Layer (Outer): 5-8 mil Nitrile (Extended Cuff).

  • Causality: Pyrimidine derivatives can permeate thin nitrile over time. The outer layer takes the mechanical stress and incidental splashes.

  • Change Frequency: Immediately upon any visible splash. Every 2 hours during continuous handling.

Ocular & Face Protection

Protocol: Chemical Splash Goggles (Indirect Vent)

  • Why not Safety Glasses? Safety glasses allow vapors to bypass the lens and contact the eye surface. H319 (Serious Eye Irritation) indicates that vapor contact alone can cause significant conjunctivitis.

  • Face Shield: Required only when handling volumes >500mL or during transfers under pressure.

Respiratory & Body Protection

Protocol: Engineering Control (Fume Hood) + Flame Resistant Lab Coat

  • Respiratory: Do not rely on N95 masks. They do not filter organic vapors. All handling must occur inside a certified chemical fume hood operating at 100 fpm face velocity.

  • Body: 100% Cotton or Nomex lab coat. Synthetic blends (polyester) can melt into the skin if the flammable vapors ignite.

Part 2: Operational Workflow & Logistics

This workflow is designed to minimize the "Time of Flight" (ToF)—the duration the chemical is exposed to the open lab environment.

Step-by-Step Handling Protocol

1. Pre-Operational Checks

  • Verify Fume Hood airflow.

  • Clear the hood deck of incompatible oxidizers (e.g., Nitric acid, Peroxides).

  • Static Control: Ensure all receiving vessels are grounded. 2-Methoxy-4-methylpyrimidine is a flammable liquid; static discharge during pouring is a credible ignition source.

2. Storage Retrieval

  • Retrieve from Flammables Cabinet .

  • Transport to the hood using a secondary container (bucket) to prevent drops during transit.

3. Dispensing & Weighing

  • Never weigh on an open bench. Move the balance into the fume hood or use a tared transfer vessel (septum-capped vial).

  • Use a glass syringe or positive-displacement pipette for transfer. Avoid pouring from the stock bottle to minimize vapor generation.

4. Reaction Setup

  • Add the reagent slowly to the reaction mixture.

  • Incompatibility Alert: Reacts vigorously with strong oxidizing agents and strong acids. Ensure the receiving solvent is neutral or compatible.

Visualization: Safe Handling Pathway

The following diagram illustrates the critical control points (CCPs) for handling this compound.

G cluster_0 Engineering Control Zone Storage Flammables Storage (Cool, Dark) PPE PPE Donning (Nitrile x2, Goggles) Storage->PPE Retrieve Hood Fume Hood (Handling Zone) PPE->Hood Transport Reaction Reaction Vessel (Inert Atmosphere) Hood->Reaction Syringe Transfer Waste Organic Waste (Segregated) Reaction->Waste Quench & Dispose

Figure 1: Operational workflow emphasizing the containment of the chemical within the Engineering Control Zone (Fume Hood).

Part 3: Emergency Response & Disposal[3]

Emergency Scenarios
IncidentImmediate ActionRationale
Skin Contact Wash with soap/water for 15 min.[2]Pyrimidines are lipophilic; soap is required to emulsify and remove them.
Eye Contact Flush for 15 min; lift eyelids.[3][4]Prevent corneal damage from H319 hazards.
Spill (<50mL) Cover with activated carbon/clay pad.Suppress vapors immediately.[3] Do not use paper towels (flammability risk).
Fire Use Dry Chemical or CO₂.[5]Water jet may spread the burning liquid (low density).
Disposal Protocol

Waste Stream: Organic Solvents (Non-Halogenated).

  • Segregation: Do not mix with oxidizing waste streams (e.g., Chromic acid waste).

  • Container: High-density polyethylene (HDPE) or Glass.

  • Labeling: Must explicitly state "Flammable" and "Irritant".

References

  • PubChem. (n.d.).[6] Compound Summary: 2-Methoxy-4-methylpyrimidine (CAS 14001-60-6).[7] National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.